3,6-Dipropyl-1,2,4,5-tetrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
13717-92-5 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,6-dipropyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h3-6H2,1-2H3 |
InChI Key |
DGZOKXCALOCJDX-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(N=N1)CCC |
Canonical SMILES |
CCCC1=NN=C(N=N1)CCC |
Synonyms |
3,6-Dipropyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 3,6-Dipropyl-1,2,4,5-tetrazine
The synthesis of 3,6-dialkyl-1,2,4,5-tetrazines is commonly achieved through the metal-catalyzed condensation of the corresponding alkyl nitriles with hydrazine, followed by an oxidation step. This method, often a variation of the Pinner synthesis, provides a reliable route to symmetrically substituted tetrazines.
Experimental Protocol: Metal-Catalyzed Synthesis
This protocol is adapted from general procedures for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines.
Materials:
-
Butyronitrile (Propanenitrile)
-
Hydrazine hydrate
-
Zinc Trifluoromethanesulfonate (Zn(OTf)₂) or Nickel(II) chloride (NiCl₂)
-
Dichloromethane (DCM)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyronitrile (2.0 equivalents) and a catalytic amount of zinc trifluoromethanesulfonate (e.g., 10 mol%).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 equivalent) to the mixture at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting nitrile. The intermediate product is the 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine.
-
Oxidation: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) until the color of the solution turns from colorless or pale yellow to a deep red or magenta, characteristic of the tetrazine ring. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to facilitate the oxidation.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The desired product is a characteristically colored (pink to red) solid or oil.
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | Butyronitrile |
| Reagents | Hydrazine hydrate, Zinc Trifluoromethanesulfonate |
| Oxidizing Agent | Sodium nitrite |
| Solvent | Dichloromethane (for work-up) |
| Reaction Temperature | Room temperature |
| Reaction Time | 24 - 48 hours |
| Purification Method | Flash column chromatography |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
The characterization of the synthesized this compound is crucial to confirm its structure and purity. The following techniques are typically employed.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR will show characteristic signals for the propyl groups, while the carbon NMR will confirm the presence of the tetrazine ring carbons and the propyl carbons.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the formation of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the molecular formula C₈H₁₄N₄.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Tetrazines have a characteristic chromophore and typically exhibit a weak n→π* transition in the visible region (around 520-580 nm), which is responsible for their color, and a stronger π→π* transition in the UV region.
Predicted Characterization Data
The following table summarizes the predicted characterization data for this compound.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.1 (t, 4H, -CH₂-), ~1.9 (sext, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C-tetrazine), ~35 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 166 (M⁺), fragments corresponding to loss of alkyl groups |
| High-Resolution MS | Calculated for C₈H₁₅N₄ [M+H]⁺: 167.1297, Found: (to be determined) |
| Elemental Analysis | Calculated for C₈H₁₄N₄: C, 57.80%; H, 8.49%; N, 33.70% |
| UV-Vis (in CH₂Cl₂) | λ_max (nm): ~540 (n→π), ~290 (π→π) |
Disclaimer: The NMR and UV-Vis data are estimations based on known values for similar 3,6-dialkyl-1,2,4,5-tetrazines and may vary depending on the solvent and other experimental conditions.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
An In-Depth Technical Guide to 3,6-Dipropyl-1,2,4,5-tetrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,6-Dipropyl-1,2,4,5-tetrazine. This symmetrically substituted s-tetrazine is a member of a class of heterocyclic compounds that have garnered significant interest for their unique reactivity, particularly in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development.
Core Chemical and Physical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties, including predicted values from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄ | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| CAS Number | 13717-92-5 | N/A |
| Boiling Point | 305.9 ± 25.0 °C | Predicted[1] |
| Density | 1.032 ± 0.06 g/cm³ | Predicted[1] |
| Appearance | Likely a colored (pink to red) solid or oil | Inferred from analogous compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from analogous compounds |
Synthesis of this compound: Experimental Protocols
The synthesis of 3,6-dialkyl-1,2,4,5-tetrazines can be challenging compared to their aryl-substituted counterparts. However, established methods for s-tetrazine synthesis can be adapted for this compound. The most common and direct route is a variation of the Pinner synthesis, which involves the reaction of a nitrile with hydrazine followed by oxidation of the resulting dihydrotetrazine intermediate.
General Experimental Protocol: Pinner-type Synthesis
This protocol is a generalized procedure for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines and can be adapted for the synthesis of this compound.
Materials:
-
Butyronitrile (propanenitrile)
-
Hydrazine hydrate or anhydrous hydrazine
-
A suitable catalyst (e.g., sulfur, or a Lewis acid like Zn(OTf)₂)
-
An oxidizing agent (e.g., sodium nitrite, nitric oxide, nitrogen dioxide)
-
Anhydrous solvent (e.g., dioxane, ethanol)
-
Acid (e.g., acetic acid or hydrochloric acid for oxidation)
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine butyronitrile and a catalyst (if using).
-
Slowly add hydrazine hydrate to the mixture at room temperature or with cooling, as the initial reaction can be exothermic.
-
The reaction mixture is then typically heated to reflux for several hours to drive the formation of the 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Oxidation to this compound:
-
Once the formation of the dihydrotetrazine is complete, the reaction mixture is cooled.
-
The crude dihydrotetrazine is then subjected to oxidation. A common method involves dissolving the intermediate in a solvent like acetic acid and adding an aqueous solution of sodium nitrite dropwise at a low temperature (0-5 °C).
-
The reaction mixture will typically change color, often to a vibrant pink or red, indicating the formation of the aromatic tetrazine.
-
-
Work-up and Purification:
-
The reaction mixture is quenched, often with a base to neutralize the acid.
-
The product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
A key precursor for some synthetic routes is 3,6-dipropyl-1,6-dihydro-1,2,4,5-tetrazine.[2]
Caption: Pinner-type synthesis workflow.
Reactivity and Applications in Drug Development
1,2,4,5-tetrazines are renowned for their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. This type of cycloaddition occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (e.g., strained alkenes or alkynes). The reaction is exceptionally fast and proceeds under mild, physiological conditions, making it a cornerstone of bioorthogonal chemistry.
The propyl groups in this compound are electron-donating, which, compared to electron-withdrawing substituents, tends to decrease the reactivity of the tetrazine in iEDDA reactions. However, this also generally increases the stability of the compound, which can be advantageous for in vivo applications where long-term stability is required.
Potential Applications:
-
Bioorthogonal Labeling: this compound can be conjugated to biomolecules (e.g., proteins, antibodies, or small molecule drugs) and used to label cells or track molecules in living systems. The increased stability may be beneficial for long-term imaging studies.
-
Drug Delivery and Activation: The iEDDA reaction can be used as a "click-to-release" strategy. A drug can be masked with a dienophile, and its release can be triggered by the introduction of a tetrazine-containing molecule at a specific site of action.
-
Pretargeted Imaging and Therapy: In this approach, a tetrazine-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a dienophile-containing imaging agent or therapeutic payload is administered, which rapidly reacts with the tetrazine-tagged antibody, enhancing the target-to-background ratio and reducing off-target effects.
Caption: iEDDA reaction mechanism.
Characterization Data
¹H NMR:
-
The spectrum would be relatively simple due to the molecule's symmetry.
-
A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl groups.
-
A sextet for the methylene protons adjacent to the methyl groups (-CH₂-CH₃).
-
A triplet for the methylene protons attached to the tetrazine ring (Tetrazine-CH₂-).
¹³C NMR:
-
A signal for the carbon atoms of the tetrazine ring, typically in the downfield region (around 160-170 ppm).
-
Three distinct signals for the three carbon atoms of the propyl group.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.22.
-
Fragmentation patterns would likely involve the loss of nitrogen gas (N₂) and cleavage of the propyl side chains.
Conclusion
This compound is a valuable, albeit less studied, member of the tetrazine family. Its synthesis, while requiring careful optimization, is achievable through established methods. The electron-donating nature of the propyl groups likely imparts greater stability at the cost of reduced reactivity compared to more electron-deficient tetrazines. This trade-off between stability and reactivity makes it an interesting candidate for specific bioorthogonal applications where long-term stability in a biological environment is a critical parameter. Further research into the precise reactivity and in vivo behavior of this compound is warranted to fully explore its potential in drug development and chemical biology.
References
spectroscopic analysis (NMR, IR, Mass Spec) of 3,6-Dipropyl-1,2,4,5-tetrazine
Spectroscopic Analysis of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on fundamental principles and analysis of analogous structures.[1][2] It includes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide illustrates the logical integration of these techniques for unambiguous structural elucidation, a critical process in chemical synthesis and drug development.
Introduction
The 1,2,4,5-tetrazine core is a vital heterocyclic motif in medicinal chemistry, materials science, and bioorthogonal chemistry.[3] Symmetrically substituted 3,6-dialkyl-1,2,4,5-tetrazines are key building blocks for more complex molecular architectures. Accurate and thorough characterization is paramount to ensure purity and confirm structural integrity before their use in further applications. This guide focuses on the three primary spectroscopic methods used for the structural analysis of organic molecules: NMR, IR, and MS, as applied to this compound.
Molecular Structure:
Molecular Formula: C₈H₁₄N₄ Molecular Weight: 166.23 g/mol
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this compound, the symmetry of the molecule simplifies the expected spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent protons of the propyl chain.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | Triplet (t) | 4H | α-CH₂ |
| ~ 1.8 - 2.0 | Sextet | 4H | β-CH₂ |
| ~ 1.0 - 1.2 | Triplet (t) | 6H | γ-CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals: one for the tetrazine ring carbon and three for the carbons of the propyl substituent.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C-tetrazine |
| ~ 30 - 33 | α-CH₂ |
| ~ 20 - 23 | β-CH₂ |
| ~ 13 - 15 | γ-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Bond Vibration |
| 2960 - 2850 | Strong | C-H (sp³) stretch |
| ~ 1465 | Medium | C-H bend (CH₂) |
| ~ 1380 | Medium | C=N stretch (tetrazine ring) |
| ~ 1070 | Medium-Weak | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.[5][6]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity | Notes |
| 166 | [M]⁺ | Molecular ion peak |
| 138 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazine ring |
| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 95 | [M - N₂ - C₃H₇]⁺ | Subsequent loss of a propyl radical after N₂ loss |
| 43 | [C₃H₇]⁺ | Propyl cation fragment |
Experimental Protocols
The following are generalized protocols that can be adapted for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor).
-
Sample Scan: Engage the anvil to press the sample firmly against the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Integration and Visualization
The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques. The following diagrams illustrate the workflow and logical connections.
References
- 1. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Development of Substituted Tetrazines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of substituted tetrazines, from their initial synthesis in the late 19th century to their current prominence as indispensable tools in modern chemistry, biology, and medicine. We will delve into the core synthetic methodologies, their historical evolution, and the explosion of applications driven by their unique reactivity, particularly in the field of bioorthogonal chemistry. This guide provides detailed experimental protocols for key synthetic transformations, presents quantitative data in easily comparable formats, and visualizes complex pathways and workflows to offer a comprehensive resource for both seasoned researchers and newcomers to the field.
From Obscurity to Ubiquity: A Historical Perspective
The story of tetrazines begins in the late 1800s with the pioneering work of German chemist Adolf Pinner. His explorations into the reactions of imidates led to the first synthesis of a 1,2,4,5-tetrazine derivative, laying the groundwork for a century of chemical discovery.
The Classical Era: The Pinner Synthesis
The first synthesis of 1,2,4,5-tetrazines was reported by Adolf Pinner and involved the condensation of imidoesters with hydrazine to form dihydrotetrazine intermediates, which were then oxidized to the corresponding tetrazines.[1] A more direct modification of this, often referred to as the "Pinner-like" reaction, utilizes the condensation of nitriles with hydrazine, followed by an oxidation step.[2] For many years, this remained the primary method for accessing these heterocyclic compounds.
However, the Pinner synthesis has notable limitations. It is most effective for the preparation of symmetric 3,6-disubstituted tetrazines, particularly with aromatic substituents.[2] The synthesis of unsymmetrical tetrazines using two different nitriles often results in a statistical mixture of products that are challenging to separate.[3] Furthermore, the classical Pinner approach is generally not suitable for the synthesis of tetrazines bearing alkyl substituents.[2]
The Modern Renaissance: Addressing the Synthetic Challenges
The turn of the 21st century witnessed a resurgence of interest in tetrazine chemistry, largely fueled by the advent of bioorthogonal chemistry. The exceptional reactivity of tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions created a demand for a wider variety of substituted tetrazines with tailored properties. This spurred the development of novel synthetic methodologies to overcome the limitations of the Pinner synthesis.
Metal-Catalyzed Syntheses: A significant breakthrough came with the development of metal-catalyzed methods for the synthesis of unsymmetrical and alkyl-substituted tetrazines. Devaraj and co-workers demonstrated that Lewis acids, such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂), can efficiently catalyze the reaction of unactivated aliphatic nitriles with hydrazine, opening up access to a vast new chemical space of tetrazine derivatives.[4] This one-pot synthesis allows for the facile preparation of both symmetric and asymmetric tetrazines in good yields.[4]
Thiol-Promoted Syntheses: Another innovative approach involves the use of thiol-containing promoters or catalysts. This metal-free method utilizes the reversible reaction between a nitrile and a thiol to form a reactive thioimidate intermediate. This intermediate then reacts with hydrazine to generate the dihydrotetrazine, which is subsequently oxidized.[5] This methodology is advantageous as it often proceeds under mild conditions and is compatible with a broad range of functional groups, providing a scalable and accessible route to unsymmetrical tetrazines.[5][6]
Key Synthetic Methodologies: Detailed Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for the landmark synthetic methods discussed.
Protocol 1: Classical Pinner Synthesis of 3,6-Diphenyl-1,2,4,5-tetrazine
This protocol is a representative example of the traditional Pinner synthesis for preparing a symmetric, aromatic tetrazine.
Materials:
-
Benzonitrile
-
Hydrazine hydrate
-
Sulfur
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of benzonitrile (2.06 g, 20 mmol), hydrazine hydrate (1.0 g, 20 mmol), and sulfur (0.32 g, 10 mmol) in 20 mL of ethanol is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. This solid is the dihydrotetrazine intermediate.
-
The crude dihydrotetrazine is suspended in water.
-
A solution of sodium nitrite (1.38 g, 20 mmol) in water is added to the suspension.
-
The mixture is cooled in an ice bath, and 2M hydrochloric acid is added dropwise with stirring until the solution is acidic (pH ~3).
-
The resulting red precipitate is collected by filtration, washed with water, and dried.
-
The crude 3,6-diphenyl-1,2,4,5-tetrazine can be purified by recrystallization from ethanol to afford a crystalline red solid.
Protocol 2: Metal-Catalyzed Synthesis of an Unsymmetrical Tetrazine
This protocol outlines a general procedure for the synthesis of an unsymmetrical tetrazine using a nickel catalyst, as pioneered by Devaraj and co-workers.[4]
Materials:
-
Nitrile 1 (e.g., Acetonitrile)
-
Nitrile 2 (e.g., Benzonitrile)
-
Anhydrous hydrazine
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Nitrile 1 (1 mmol), Nitrile 2 (4 mmol), and Ni(OTf)₂ (0.05 mmol, 5 mol%).
-
Carefully add anhydrous hydrazine (5 mmol) to the mixture. Caution: Anhydrous hydrazine is highly toxic and reactive.
-
The reaction mixture is stirred at 60 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
A solution of sodium nitrite (10 mmol) in water is added, followed by the dropwise addition of 2% aqueous HCl until the solution reaches approximately pH 3.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude unsymmetrical tetrazine is purified by column chromatography on silica gel.
Protocol 3: Thiol-Promoted Synthesis of a Monosubstituted Tetrazine
This protocol describes a solid-phase synthesis approach for monosubstituted tetrazines, which simplifies purification.[6]
Materials:
-
Fmoc-Rink amide resin
-
4-Cyanobenzoic acid
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
3-Mercaptopropionic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
Procedure:
-
The Fmoc-Rink amide resin is deprotected using 20% piperidine in DMF.
-
4-Cyanobenzoic acid (3 equivalents) is coupled to the deprotected resin using a standard peptide coupling reagent (e.g., DIC/Oxyma).
-
The nitrile-functionalized resin is degassed and treated with a solution of hydrazine hydrate (1 equivalent) and 3-mercaptopropionic acid (3 equivalents) in dichloromethane. The reaction is allowed to proceed for 12 hours.
-
The resin is washed thoroughly with DCM.
-
The on-resin dihydrotetrazine is oxidized by treatment with an aqueous solution of NaNO₂ (0.1 M) and HCl (2 M) for 15 minutes. The resin beads will turn a deep pink color.
-
The resin is washed with water, methanol, and DCM, and then dried.
-
The monosubstituted tetrazine is cleaved from the resin by treatment with a solution of 70% TFA in water for 1 hour. This step is repeated three times.
-
The combined cleavage solutions are concentrated, and the crude product is purified by HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and reactivity of substituted tetrazines, providing a basis for comparison and selection for specific applications.
Table 1: Comparison of Yields for Different Synthetic Methods
| Tetrazine Product | Synthetic Method | Catalyst/Promoter | Yield (%) | Reference |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Pinner Synthesis | Sulfur | 60-80 | [7] |
| 3,6-Dibenzyl-1,2,4,5-tetrazine | Metal-Catalyzed | Ni(OTf)₂ | 95 | [4] |
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | Metal-Catalyzed | Ni(OTf)₂ | 70 | [4] |
| 3-(4-Cyanophenyl)-1,2,4,5-tetrazine | Thiol-Promoted (SPOS) | 3-Mercaptopropionic acid | 71 | [6] |
| 3-Aryl/Alkyl-1,2,4,5-tetrazines (various) | Thiol-Promoted | Thiol catalysts | up to 75 | [5] |
| Unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines | Metal-Catalyzed | Zn(OTf)₂/Ni(OTf)₂ | 30-70 | [6] |
Table 2: Spectroscopic Data for Representative Tetrazines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine | 10.21 (s, 1H), 8.33 (dd, 1H), 8.27 (dd, 1H), 7.43 (t, 1H), 2.41 (s, 3H) | 165.80, 161.82, 157.83, 132.50, 131.11, 130.94, 123.78, 114.69, 14.92 | [8] |
| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 3.11 (s, 3H), 4.36 (s, 2H), 7.74 (d, 2H), 8.48 (d, 2H) | 170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 | [9] |
| 3-(4-Chlorophenoxy)-6-methyl-1,2,4,5-tetrazine | 7.47–7.41 (m, 2H), 7.25–7.19 (m, 2H), 3.04 (s, 3H) | 167.6, 166.6, 150.4, 132.0, 130.2, 122.4, 20.3 | [10] |
Table 3: Second-Order Rate Constants for Inverse Electron-Demand Diels-Alder (iEDDA) Reactions
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3-H-6-Ph-tetrazine | TCO | Acetonitrile | 30,000 | [9] |
| 3-Me-6-Ph-tetrazine | TCO | Acetonitrile | 1,000 | [11] |
| 3,6-di(2-pyridyl)-tetrazine | TCO | Methanol/Water (9:1) | 2,000 | [12] |
| 3-H-6-(pyrimidin-2-yl)-tetrazine | TCO | Acetonitrile | >20,000 | [9] |
| 3,6-di(CF₃)-tetrazine | TCO | Acetonitrile | ~1 | [9] |
Visualizing the Chemistry: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and experimental workflows.
Caption: The classical Pinner synthesis of 1,2,4,5-tetrazines.
References
- 1. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
In-depth Technical Guide on 3,6-Dipropyl-1,2,4,5-tetrazine: Theoretical and Computational Studies
This guide, therefore, outlines the general theoretical and computational methodologies applicable to the study of 3,6-disubstituted-1,2,4,5-tetrazines, based on research conducted on analogous compounds. These approaches provide a framework for any future investigation into the specific properties of 3,6-Dipropyl-1,2,4,5-tetrazine.
Theoretical Framework for the Study of 3,6-Dialkyl-1,2,4,5-tetrazines
The theoretical investigation of 3,6-dialkyl-1,2,4,5-tetrazines, including the dipropyl derivative, primarily revolves around quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful tool for studying the geometry, electronic properties, and reactivity of these molecules.
Molecular Geometry and Electronic Structure
DFT calculations are employed to determine the optimized molecular geometry of 3,6-disubstituted tetrazines. These calculations provide key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences.
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energies of these orbitals are critical in predicting the chemical reactivity, with the HOMO-LUMO gap providing an indication of the molecule's kinetic stability and its behavior in chemical reactions such as cycloadditions. For many tetrazine derivatives, the reactivity is governed by the LUMO+1 orbital.[1]
Reactivity and Reaction Mechanisms
Theoretical studies on analogous 3,6-dialkyl-1,2,4,5-tetrazines often focus on their participation in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of their application in bioorthogonal chemistry.[1][2] Computational modeling of these reactions involves locating the transition state structures and calculating the activation energies, which provides a quantitative measure of the reaction rate.[3] The distortion/interaction model is a common theoretical approach used to analyze the activation barriers in these reactions.[2]
Computational Methodology
A typical computational workflow for the theoretical study of a 3,6-disubstituted tetrazine, which would be applicable to this compound, is outlined below.
Caption: A generalized workflow for the computational study of a 3,6-disubstituted-1,2,4,5-tetrazine.
Software
Quantum chemical calculations are typically performed using software packages such as Gaussian, Spartan, or similar programs.[1][3]
Theoretical Methods and Basis Sets
A common choice for studying the reactivity of substituted tetrazines is the M06-2X functional with a basis set such as 6-31G(d) for geometry optimizations.[3] For more accurate energy calculations, single-point energy calculations are often performed with a larger basis set, for instance, 6-311+g(2d,p).[1][3]
Experimental Protocols: General Synthesis of 3,6-Dialkyl-1,2,4,5-tetrazines
The general synthetic pathway often involves the formation of a dihydrotetrazine intermediate followed by an oxidation step.
Caption: A simplified, general workflow for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines.
Quantitative Data
Due to the lack of specific studies on this compound, a table of its quantitative data cannot be provided. For other 3,6-disubstituted tetrazines, a range of data has been reported, including:
-
Reaction Rate Constants: For reactions with various dienophiles, rate constants can vary significantly depending on the substituents.[2]
-
Activation Energies: Computational studies on related tetrazines provide Gibbs free energies of activation for their Diels-Alder reactions.[1]
-
Spectroscopic Data: UV-Vis absorption maxima for other tetrazine derivatives have been reported.[3]
Conclusion and Future Outlook
While a detailed theoretical and computational guide for this compound cannot be constructed from the currently available literature, the established methodologies for studying analogous 3,6-disubstituted tetrazines provide a clear roadmap for future research.
Future work should focus on the synthesis and experimental characterization of this compound to obtain crucial data such as NMR, mass spectrometry, and UV-Vis spectra. These experimental findings would be invaluable for validating and complementing computational models. Theoretical studies, following the workflows outlined in this guide, would then be able to provide a deeper understanding of the electronic structure and reactivity of this specific tetrazine derivative, which could be of interest to researchers in bioorthogonal chemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Properties of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4,5-tetrazine scaffold has emerged as a powerful tool in bioconjugation, materials science, and energetic materials development. The unique reactivity of the tetrazine ring, particularly in inverse electron-demand Diels-Alder reactions, has propelled its use in "click chemistry" for applications ranging from in vivo imaging to the creation of novel polymers. The substituents at the 3 and 6 positions of the tetrazine core play a critical role in modulating its reactivity, stability, and solubility. This technical guide focuses on 3,6-Dipropyl-1,2,4,5-tetrazine, a symmetrically substituted dialkyl tetrazine, providing an in-depth overview of its solubility and stability characteristics in various solvents, crucial for its effective application in research and development.
Core Properties of this compound
The propyl groups in this compound are electron-donating alkyl substituents. This electronic characteristic generally leads to increased stability of the tetrazine ring compared to tetrazines bearing electron-withdrawing groups. The alkyl nature of the propyl chains also significantly influences its solubility profile, favoring solubility in organic solvents.
Solubility Profile
The solubility of a compound is a fundamental parameter that dictates its utility in various applications, from reaction setup to formulation. While specific quantitative data for this compound is not extensively published, its expected solubility can be inferred from the behavior of other dialkyl tetrazines and general principles of organic chemistry. Alkyl tetrazines are known to be more soluble in organic solvents and less soluble in aqueous media.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the two propyl chains limits interaction with polar water molecules. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Similar to water, the presence of salts does not significantly enhance the solubility of this non-polar compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is an effective solvent for many organic compounds. |
| Dichloromethane (DCM) | Non-polar | High | The non-polar nature of DCM aligns well with the hydrophobic character of the dipropyl tetrazine. |
| Chloroform | Non-polar | High | Similar to DCM, it is a good solvent for non-polar to moderately polar organic molecules. |
| Methanol | Polar Protic | Moderate | The alkyl chains of methanol can interact with the propyl groups, while the hydroxyl group provides some polarity. |
| Ethanol | Polar Protic | Moderate to High | The longer alkyl chain of ethanol compared to methanol may improve solubilization of the propyl groups. |
| Acetonitrile | Polar Aprotic | Moderate to High | A common solvent for organic reactions and analysis, expected to be effective. |
| Toluene | Non-polar | High | A non-polar aromatic solvent that should readily dissolve the non-polar tetrazine. |
| Hexane | Non-polar | Moderate to High | A very non-polar solvent, suitable for dissolving hydrophobic compounds. |
Stability Profile
The stability of tetrazines is a critical consideration, especially for applications in biological systems or for long-term storage. The electron-donating nature of the propyl groups in this compound is expected to enhance the stability of the tetrazine ring. Degradation of tetrazines can be influenced by factors such as the solvent, pH, temperature, and exposure to light.
Table 2: Expected Stability of this compound under Various Conditions
| Condition | Solvent/Medium | Expected Stability | Rationale |
| Ambient Temperature, Dark | Common Organic Solvents (DMSO, DMF, DCM) | High | Generally stable when protected from light in common organic solvents. |
| 37 °C, Aqueous Buffer (e.g., PBS, pH 7.4) | PBS | Moderate to High | Alkyl-substituted tetrazines show good stability in physiological buffers, though some degradation over extended periods is possible. |
| Acidic Conditions (e.g., pH < 4) | Aqueous Buffers | Moderate | Tetrazine stability can be compromised under strong acidic conditions. |
| Basic Conditions (e.g., pH > 9) | Aqueous Buffers | Moderate to Low | Basic conditions can promote degradation of the tetrazine ring. |
| Exposure to UV or strong visible light | Various | Low | Tetrazines are known to be light-sensitive and can undergo photochemical degradation. |
Experimental Protocols
To quantitatively assess the solubility and stability of this compound, standardized experimental protocols are essential.
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved tetrazine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (monitoring the characteristic tetrazine absorbance around 520-540 nm) or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Protocol for Assessing Chemical Stability in Solution
This protocol evaluates the degradation of the tetrazine over time under specific conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the test solvent (e.g., PBS pH 7.4) to a known starting concentration (e.g., 100 µM).
-
Incubation: Incubate the test solutions under controlled conditions (e.g., 37 °C in the dark).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched, for example, by rapid freezing or dilution into a cold solvent.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method, typically HPLC-UV.
-
Data Analysis: Plot the concentration of the tetrazine as a function of time. From this data, the degradation rate and half-life (t½) can be calculated.
The Mechanism of 3,6-Dipropyl-1,2,4,5-tetrazine in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 3,6-dipropyl-1,2,4,5-tetrazine in the context of click chemistry. It delves into the core principles of the inverse electron demand Diels-Alder (iEDDA) reaction, presents quantitative kinetic data for analogous compounds, details experimental protocols, and provides visual representations of the key processes.
Core Mechanism: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The utility of this compound in click chemistry is centered around its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is a powerful bioorthogonal ligation tool due to its rapid kinetics, high specificity, and the biocompatibility of the reactants and byproducts.[1]
The reaction proceeds in a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine ring acts as the diene, reacting with an electron-rich dienophile. Strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclo[6.1.0]nonyne (BCN), are commonly used dienophiles due to their high reactivity.[2][3] The propyl groups on the tetrazine are electron-donating, which, according to Frontier Molecular Orbital (FMO) theory, raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. This generally leads to a smaller HOMO-LUMO gap between the dienophile and the diene, which can result in slower reaction rates compared to tetrazines with electron-withdrawing substituents.[4][5]
-
Retro-Diels-Alder Elimination: The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[5] This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.[3]
The overall reaction is highly efficient and produces only the desired conjugate and nitrogen gas, a non-toxic byproduct.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the iEDDA reaction mechanism and a typical experimental workflow.
Caption: The iEDDA reaction mechanism of a 3,6-disubstituted-1,2,4,5-tetrazine.
Caption: A general experimental workflow for a tetrazine-dienophile click reaction.
Quantitative Data: Reaction Kinetics
| 3,6-Substituent on Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Di(pyridin-2-yl) | BCN | MeOH | 118 |
| Diphenyl | BCN | MeOH | 3.6 |
| Bis(4-fluorophenyl) | BCN | MeOH | 2.7 |
| Di(pyridin-2-yl) | Norbornene-2-carboxaldehyde | MeOH | 0.043 |
| Diphenyl | Norbornene-2-carboxaldehyde | MeOH | 0.0031 |
| Di(pyridin-2-yl) | trans-cyclooctene (TCO) | MeOH/H₂O (9:1) | 2000 |
Data sourced from Wang et al. (2012) and other cited literature.[6][7]
Based on these trends, the reaction of this compound is expected to have a second-order rate constant that is lower than that of 3,6-diphenyl-1,2,4,5-tetrazine with the same dienophile.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of 3,6-disubstituted-1,2,4,5-tetrazines in click chemistry.
General Procedure for Strain-Promoted Inverse Electron Demand Diels-Alder Reaction[7]
-
Reagent Preparation:
-
Prepare a solution of the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 equivalent) in HPLC-grade methanol (e.g., 1 mL).
-
Prepare a solution of the dienophile (e.g., BCN or a norbornene derivative, 1.0-1.2 equivalents) in HPLC-grade methanol (e.g., 1 mL).
-
-
Reaction:
-
Add the dienophile solution to the tetrazine solution at room temperature with stirring.
-
The characteristic magenta color of the tetrazine will fade as the reaction proceeds.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the tetrazine starting material is consumed. This typically takes between 5 to 30 minutes, depending on the reactivity of the specific tetrazine and dienophile.
-
-
Purification:
-
Upon completion, directly load the reaction mixture onto a silica gel column for flash column chromatography to purify the desired product.
-
Protocol for UV/Vis Kinetic Measurements[7]
-
Solution Preparation:
-
Prepare separate stock solutions of the pure 3,6-disubstituted-1,2,4,5-tetrazine and the pure dienophile (e.g., BCN or norbornene derivative) in HPLC-grade methanol at room temperature.
-
Check the stability of the tetrazine solution in methanol by monitoring its absorbance at its λ_max (typically between 295–330 nm for the π-π* transition or ~520 nm for the n-π* transition) over time.
-
-
Kinetic Run:
-
In a quartz cuvette, pipette a solution of the tetrazine (e.g., to a final concentration of 25 µM).
-
Add a 10- to 18-fold excess of the dienophile solution to the cuvette and mix thoroughly. The use of a large excess of the dienophile ensures pseudo-first-order kinetics.
-
Immediately begin monitoring the decrease in the absorbance of the tetrazine at its characteristic wavelength using a UV/Vis spectrophotometer.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile].
-
Synthesis of Symmetrical 3,6-Disubstituted-1,2,4,5-tetrazines[7][9]
A common method for the synthesis of symmetrical 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of a nitrile with hydrazine, followed by oxidation.
-
Formation of the Dihydrotetrazine Intermediate:
-
A mixture of the desired nitrile (e.g., butyronitrile for the synthesis of this compound) and hydrazine hydrate is heated, often under reflux.[8]
-
The resulting dihydrotetrazine intermediate often precipitates from the reaction mixture.
-
-
Oxidation:
-
The dihydrotetrazine intermediate is dissolved in a suitable solvent, such as acetic acid.
-
An oxidizing agent, such as sodium nitrite, is added portion-wise at 0 °C to the solution.[6] This step should be performed in a well-ventilated fume hood due to the evolution of nitrous gases.
-
The reaction mixture will typically change color to the characteristic magenta of the tetrazine.
-
-
Isolation and Purification:
-
The product is isolated by extraction and purified by recrystallization or column chromatography.
-
Conclusion
This compound is a valuable tool in the click chemistry toolbox, enabling the formation of stable conjugates through the inverse electron demand Diels-Alder reaction. While its reactivity is attenuated by the electron-donating propyl groups compared to tetrazines bearing electron-withdrawing substituents, this feature can be advantageous for applications requiring slower, more controlled reaction kinetics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this class of compounds in their work.
References
- 1. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-DIPHENYL-1,2,4,5-TETRAZINE | 6830-78-0 [chemicalbook.com]
The Chemistry of Precision: A Technical Guide to Tetrazine Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized our ability to probe complex biological systems, enabling the specific labeling and tracking of biomolecules in their native environments.[1][2] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile stands out for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4][5] This guide provides an in-depth overview of the fundamental principles of tetrazine bioorthogonal chemistry, quantitative kinetic data, detailed experimental protocols, and logical workflows for its application in research and drug development.
Core Principle: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The foundation of tetrazine bioorthogonal chemistry is the IEDDA cycloaddition.[6] Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[6] This reaction is exceptionally rapid and selective, proceeding readily in aqueous, biological media without the need for a catalyst.[7][8]
The mechanism involves a [4+2] cycloaddition to form an unstable bicyclic intermediate.[9] This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine product.[7][10] The release of N₂ gas is the sole byproduct, making the reaction exceptionally clean for in vivo applications.[7] The progress of the reaction can often be monitored spectroscopically by the disappearance of the tetrazine's characteristic absorption in the visible range (510–550 nm).[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazine Marks the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with 3,6-Dipropyl-1,2,4,5-tetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a powerful tool for bioconjugation. This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and the ability to proceed under mild, physiological conditions without the need for a catalyst.[1][2] The reaction between a 1,2,4,5-tetrazine and a dienophile is irreversible and forms a stable dihydropyridazine bond, with the only byproduct being nitrogen gas.[1] These features make tetrazine ligation an ideal method for a variety of applications, including protein-protein conjugation, antibody-drug conjugation, and live-cell imaging.[3][4][5]
The 3,6-disubstituted-1,2,4,5-tetrazine core allows for the tuning of reaction rates by modifying the substituents.[6][7] While this document focuses on 3,6-Dipropyl-1,2,4,5-tetrazine, the principles and protocols are broadly applicable to other tetrazine derivatives.
Core Principle: The IEDDA Reaction
The conjugation strategy is based on the IEDDA cycloaddition reaction. In this reaction, the electron-poor 1,2,4,5-tetrazine (the diene) rapidly and specifically reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[8] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups like amines or thiols, ensuring specific conjugation.[1][2] The exceptional reaction kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allow for efficient conjugation even at low reactant concentrations.[1][9]
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction scheme.
Quantitative Data
The efficiency of tetrazine-based conjugation is highlighted by its rapid kinetics and high yields. The table below summarizes key quantitative data from relevant studies.
| Parameter | Value | Reactants | Conditions | Reference |
| Reaction Rate (k) | ~1 x 10⁶ M⁻¹s⁻¹ | Tetrazine and trans-cyclooctene (TCO) | Aqueous buffer, room temperature | [1] |
| Reaction Rate (k) | 3.6 M⁻¹s⁻¹ | 3,6-diphenyl-1,2,4,5-tetrazine and Bicyclononyne (BCN) | Methanol | [7] |
| Reaction Rate (k) | 118 M⁻¹s⁻¹ | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and BCN | Methanol | [7] |
| Conjugation Yield | 38% | T4L-TCO and bis-tetrazine pNIPAAm | 1 hour, pH 6.5 | [9][10] |
| Conjugation Yield | 37% | T4L-TCO and bis-tetrazine PEG | 1 hour, pH 6.5 | [9][10] |
| Conjugation Yield | <5% | T4L and bis-maleimide pNIPAAm (for comparison) | 24 hours, pH 7.5 | [9][10] |
| Labeling Fidelity | >95% | Site-specific incorporation of Tet2 amino acid | E. coli expression system | [3][4] |
| Reaction Time | < 5 minutes | Tet2-encoded protein and TCO-label | Room temperature, physiological pH | [3][4] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation via NHS Ester Labeling
This protocol describes the conjugation of two proteins by first modifying them with TCO and tetrazine moieties, respectively, using N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine residues).
Caption: Workflow for two-step protein-protein conjugation.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)
-
This compound-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or size-exclusion chromatography (SEC) system
Procedure:
Part A: Preparation of TCO-labeled Protein 1
-
Prepare the protein solution (1-5 mg/mL) in the Reaction Buffer.[2]
-
Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein.[2]
-
Incubate the reaction for 60 minutes at room temperature.[1][2]
-
(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[2]
-
Remove excess, unreacted TCO reagent using a spin desalting column or through dialysis against the Reaction Buffer.[2]
Part B: Preparation of Tetrazine-labeled Protein 2
-
Prepare the protein solution (1-5 mg/mL) in the Reaction Buffer.
-
Add a 20-fold molar excess of the 10 mM this compound-PEG-NHS ester solution to the protein.[1]
-
Incubate the reaction for 60 minutes at room temperature.[1]
-
Remove excess, unreacted tetrazine reagent using a spin desalting column. The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of successful purification.
Part C: Ligation of Modified Proteins
-
Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 solutions. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is recommended to ensure complete reaction of the TCO-protein.[2]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature.[2] The reaction progress can be monitored by observing the disappearance of the tetrazine's color or by SDS-PAGE analysis.
-
The final conjugate is now ready for use. If necessary, purify the final conjugate from any unreacted protein using size-exclusion chromatography (SEC).[2]
Protocol 2: Site-Specific Protein Labeling via Genetic Code Expansion
For applications requiring precise, stoichiometric labeling at a specific site, a tetrazine-containing noncanonical amino acid (ncAA) can be genetically encoded into the protein of interest. This advanced method provides unparalleled homogeneity in the final conjugate.
Conceptual Workflow: This protocol involves expressing a protein of interest (containing a TAG stop codon at the desired labeling site) in E. coli strains that are co-transformed with plasmids encoding for an engineered aminoacyl-tRNA synthetase/tRNA pair.[3][11] This machinery specifically recognizes the TAG codon and incorporates a tetrazine-functionalized amino acid during protein translation.[4][12] The resulting protein is produced with a tetrazine moiety at a single, defined position, ready for immediate conjugation with a TCO-labeled molecule.[3] This process typically takes about four days to complete, from transformation to purified protein.[4][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor protein labeling | NHS-ester was hydrolyzed. | Allow NHS ester reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF for stock solutions.[2] |
| Amine-containing contaminants in the reaction buffer (e.g., Tris, glycine). | Buffer exchange the protein into an amine-free buffer (e.g., PBS, HEPES) before labeling.[2] | |
| Sub-optimal reaction conditions. | Optimize the molar excess of the NHS-ester reagent. | |
| Low conjugation yield | Inaccurate protein concentration measurement. | Use a reliable method (e.g., BCA assay) to determine protein concentrations before starting. |
| One of the modified proteins has low reactivity. | Confirm labeling of each protein individually before the final ligation step. An SDS-PAGE mobility shift assay can be used for this.[3][4] | |
| Steric hindrance at the labeling site. | If using NHS-ester chemistry, consider using a longer PEG spacer on the TCO/tetrazine reagent. For site-specific labeling, choose a more solvent-exposed residue for ncAA incorporation. |
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Applications of 3,6-Dipropyl-1,2,4,5-tetrazine in Live-Cell Imaging: A Detailed Guide for Researchers
Introduction
3,6-Dipropyl-1,2,4,5-tetrazine is a valuable tool in the field of bioorthogonal chemistry, enabling researchers to conduct live-cell imaging with high specificity and minimal perturbation of biological systems. This molecule participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, such as a trans-cyclooctene (TCO) or norbornene derivative, to form a stable covalent bond. This highly selective and rapid "click" reaction allows for the precise labeling of biomolecules of interest within the complex environment of a living cell. The key advantage of this system lies in its fluorogenic potential; upon reaction, a conjugated fluorophore can exhibit a significant increase in fluorescence, a phenomenon known as "turn-on" fluorescence, which dramatically improves the signal-to-noise ratio in imaging experiments.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, targeted at researchers, scientists, and professionals in drug development.
Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction
The utility of this compound in live-cell imaging is centered around the IEDDA reaction. This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. The reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine with an electron-rich, strained alkene (the dienophile). This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.[1][2]
The propyl substituents on the tetrazine ring influence its reactivity and stability. While electron-withdrawing groups can accelerate the reaction rate, alkyl groups like propyl generally result in slower kinetics compared to their more electron-deficient counterparts.[1][3] However, this can be advantageous in certain experimental designs, and these tetrazines often exhibit good stability in aqueous environments.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for 3,6-disubstituted-1,2,4,5-tetrazines to provide a comparative overview. Please note that specific data for this compound is limited in the literature; therefore, representative values for similar alkyl-substituted tetrazines are provided for context.
Table 1: Reaction Kinetics of 3,6-Disubstituted-1,2,4,5-tetrazines with Strained Alkenes
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [1] |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [1] |
| 3,6-Diphenyl-s-tetrazine | trans-cyclooctene | 3100 | Methanol | [6] |
| 3,6-Dialkyl-1,2,4,5-tetrazine (Representative) | trans-cyclooctene (TCO) | ~1-100 | Aqueous Buffer | Estimated |
Table 2: Photophysical Properties of Fluorogenic Tetrazine Probes
| Fluorophore-Tetrazine Conjugate | Fold Fluorescence Increase (upon reaction) | Excitation Max (nm) | Emission Max (nm) | Notes | Reference |
| BODIPY FL-Tetrazine | >20 | ~495 | ~515 | Exhibits "turn-on" fluorescence. | [2] |
| Tetrazine-Fluorophore Dyes | Up to 400 | Varies | Varies | Highly conjugated systems show significant turn-on. | [7] |
| Fluorophore-3,6-Dipropyl-1,2,4,5-tetrazine | Dependent on fluorophore and linker | Varies | Varies | Expected to show fluorogenic properties. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Cell Surface Proteins
This protocol describes a general workflow for labeling a cell surface receptor of interest that has been metabolically or genetically engineered to display a strained alkene.
Materials:
-
Cells expressing the target protein tagged with a strained alkene (e.g., TCO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound conjugated to a fluorophore (e.g., a BODIPY or rhodamine derivative), stock solution in DMSO.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Confocal microscope with appropriate filter sets and environmental chamber.
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for microscopy and culture them until they reach the desired confluency.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorophore-tetrazine conjugate in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for the specific cell line and probe.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.
-
Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the specific tetrazine-alkene pair and the concentration of the probe.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 2: Intracellular Protein Labeling
This protocol outlines the steps for labeling an intracellular protein that has been genetically encoded with an unnatural amino acid bearing a strained alkene.
Materials:
-
Cells expressing the target protein with the incorporated strained alkene-bearing unnatural amino acid.
-
Complete cell culture medium.
-
PBS, pH 7.4.
-
Cell-permeable fluorophore-conjugated this compound, stock solution in DMSO.
-
Live-cell imaging medium.
-
Confocal microscope with an environmental chamber.
Procedure:
-
Cell Culture and Induction: Culture the cells and induce the expression of the target protein containing the unnatural amino acid according to the specific protocol for your expression system.
-
Preparation of Labeling Solution: Prepare a working solution of the cell-permeable fluorophore-tetrazine conjugate in pre-warmed live-cell imaging medium. Final concentrations are typically in the range of 1-5 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C in a CO₂ incubator. Longer incubation times may be necessary to allow for probe diffusion across the cell membrane and reaction with the intracellular target.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Proceed with live-cell imaging as described in Protocol 1.
Visualizations
Conclusion
This compound serves as a robust and versatile tool for live-cell imaging applications. Its participation in the bioorthogonal IEDDA reaction allows for specific and efficient labeling of biomolecules in their native environment. While the reaction kinetics may be more moderate compared to tetrazines with electron-withdrawing substituents, the stability of alkyl-substituted tetrazines makes them a reliable choice for many experimental setups. By following the protocols outlined in this guide and optimizing conditions for their specific systems, researchers can effectively leverage this compound to gain valuable insights into dynamic cellular processes.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
Application Notes and Protocols for 3,6-Dipropyl-1,2,4,5-tetrazine Ligation with Strained Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ligation of 3,6-Dipropyl-1,2,4,5-tetrazine with strained alkenes, a bioorthogonal reaction with broad applications in chemical biology, drug delivery, and molecular imaging. The protocol is based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a fast and selective cycloaddition that proceeds readily under biocompatible conditions.[1][2]
Introduction
The ligation of 1,2,4,5-tetrazines with strained alkenes, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry.[1][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological environments.[1][4] this compound, an aliphatic-substituted tetrazine, offers a unique reactivity profile that can be harnessed for specific applications where modulated reaction rates are desired. The electron-donating nature of the propyl groups generally results in slower reaction kinetics compared to its aryl-substituted counterparts, allowing for greater control in certain experimental setups.
Reaction Mechanism and Workflow
The ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition between the electron-poor this compound (diene) and a strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2) and forms a stable dihydropyridazine product.[1] The initial dihydropyridazine can exist as a mixture of isomers and may undergo oxidation to the more stable pyridazine.[5][6]
Caption: Workflow for the ligation of this compound with a strained alkene.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively reported, the reaction rates can be estimated based on trends observed for other 3,6-dialkyl-substituted tetrazines. Generally, electron-donating alkyl groups decrease the reactivity of the tetrazine in iEDDA reactions compared to electron-withdrawing aryl substituents. The following table provides a comparison of reported second-order rate constants for various tetrazine derivatives with trans-cyclooctene (TCO) to contextualize the expected reactivity of this compound.
| 3,6-Substituents on 1,2,4,5-tetrazine | Strained Alkene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Di-2-pyridyl | trans-cyclooctene | ~2000 | 9:1 MeOH:water | [6] |
| Diphenyl | trans-cyclooctene | ~1100 | MeOH | [6] |
| Di-methyl | trans-cyclooctene | ~30 | PBS | [7] |
| Dipropyl (Estimated) | trans-cyclooctene | 10 - 50 | PBS | N/A |
Note: The estimated rate constant for this compound is based on the general trend of decreased reactivity with electron-donating alkyl substituents. Actual rates should be determined empirically for each specific application.
Experimental Protocols
1. Synthesis of this compound
A general method for the synthesis of symmetric 3,6-dialkyl-1,2,4,5-tetrazines involves the metal-catalyzed reaction of nitriles with hydrazine.
-
Materials: Butyronitrile, Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂), Hydrazine monohydrate, Acetic acid, Sodium nitrite (NaNO₂), Dichloromethane (DCM), Diethyl ether.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve butyronitrile and a catalytic amount of Zn(OTf)₂ in a minimal amount of a suitable solvent like acetonitrile.
-
Slowly add hydrazine monohydrate to the mixture and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS for the formation of the dihydrotetrazine intermediate.
-
Upon completion, the reaction mixture is diluted with a solvent such as DCM and washed with water.
-
The organic layer containing the dihydrotetrazine is separated and cooled in an ice bath.
-
A solution of sodium nitrite in acetic acid is added dropwise to the cooled organic solution to oxidize the dihydrotetrazine to this compound. The solution will typically turn a characteristic pink or red color.
-
The reaction is quenched with a sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Caption: Synthetic pathway for this compound.
2. General Protocol for Ligation with a Strained Alkene (e.g., TCO-functionalized molecule)
This protocol describes the general procedure for the ligation of this compound with a trans-cyclooctene (TCO)-functionalized molecule in an aqueous buffer.
-
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO or DMF).
-
TCO-functionalized molecule of interest stock solution in a suitable solvent.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a solution of the TCO-functionalized molecule in PBS at the desired concentration.
-
Add the this compound stock solution to the TCO solution. A slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine is often used to ensure complete consumption of the limiting reagent.
-
Incubate the reaction mixture at room temperature. The reaction time will depend on the concentration of the reactants and the specific strained alkene used. For an estimated rate constant of 30 M⁻¹s⁻¹, a reaction at micromolar concentrations will proceed to high conversion within minutes.
-
Monitor the reaction progress by UV-Vis spectroscopy by observing the disappearance of the tetrazine's characteristic absorbance in the visible region (~520 nm).[1] Alternatively, the reaction can be monitored by LC-MS to observe the formation of the product.
-
Once the reaction is complete, the desired product can be purified from unreacted starting materials and byproducts using an appropriate method such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) with a C18 cartridge.[5]
-
The identity of the product can be confirmed by mass spectrometry and NMR spectroscopy.
-
3. Protocol for Monitoring Reaction Kinetics by UV-Vis Spectroscopy
-
Materials: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare stock solutions of this compound and the strained alkene in the desired reaction solvent (e.g., PBS).
-
In a quartz cuvette, mix the strained alkene solution with the reaction buffer.
-
Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly.
-
Immediately begin recording the absorbance at the λmax of the tetrazine (around 520 nm) over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order kinetic model, assuming the strained alkene is in large excess.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the strained alkene.
-
Applications
The ligation of this compound with strained alkenes can be utilized in a variety of applications, including:
-
Bioconjugation: Site-specific modification of proteins, nucleic acids, and other biomolecules.[8]
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
-
Molecular Imaging: Construction of PET tracers and fluorescent probes for in vivo and in vitro imaging.[4]
-
Materials Science: Functionalization of polymers and surfaces.
The tunable reactivity of this compound makes it a valuable tool for researchers requiring controlled and specific chemical transformations in complex systems.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation: fast bioconjug ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,6-Dipropyl-1,2,4,5-tetrazine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dipropyl-1,2,4,5-tetrazine is a key molecule in the rapidly advancing field of bioorthogonal chemistry, offering a powerful tool for the development of sophisticated drug delivery systems. Its utility is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a fast and highly selective bioorthogonal ligation. This reaction occurs between the electron-poor tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The exceptional kinetics and biocompatibility of this chemistry allow for its application in complex biological environments, including in vivo settings, without interfering with native biochemical processes.
These application notes provide a comprehensive overview of the role of 3,6-disubstituted-1,2,4,5-tetrazines, with a focus on dialkyl derivatives, in drug delivery. Due to the limited availability of specific data for this compound, this document will utilize data for the closely related 3,6-dimethyl-1,2,4,5-tetrazine as a representative example for 3,6-dialkyl-tetrazines. This information is intended to guide researchers in designing and implementing tetrazine-based strategies for targeted drug delivery, including pre-targeted systems and nanoparticle-based approaches.
Principle of Action: The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The core of this compound's utility in drug delivery lies in its rapid and specific reaction with a strained dienophile, such as trans-cyclooctene (TCO). This IEDDA reaction is characterized by its exceptionally fast kinetics, high selectivity, and the absence of cytotoxic catalysts. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable pyridazine product. This irreversible reaction drives the formation of a covalent bond between the tetrazine-modified component and the TCO-modified component.
dot
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction.
Applications in Drug Delivery
The specificity and efficiency of the tetrazine-TCO ligation enable several innovative drug delivery strategies:
Pre-targeted Drug Delivery
In pre-targeted drug delivery, a non-toxic, TCO-modified targeting vector (e.g., an antibody) is first administered. This vector circulates and accumulates at the target site (e.g., a tumor). After a clearance period, a much smaller, tetrazine-functionalized therapeutic agent is administered. This agent rapidly reacts with the pre-localized TCO-modified vector at the target site, leading to high local concentrations of the drug while minimizing systemic toxicity.
dot
Application Notes and Protocols: 3,6-Dipropyl-1,2,4,5-tetrazine in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3,6-dipropyl-1,2,4,5-tetrazine in materials science and polymer chemistry, focusing on its role in bioorthogonal "click" chemistry. While specific experimental data for the dipropyl derivative is limited in published literature, these notes are based on the well-established reactivity of other 3,6-dialkyl-1,2,4,5-tetrazines and provide general protocols and expected reactivity trends.
Introduction to this compound
This compound is a symmetrically substituted s-tetrazine, a class of aromatic heterocyclic compounds known for their vibrant color and unique reactivity. The defining feature of tetrazines in the context of materials science and polymer chemistry is their participation in inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctenes (TCO) or norbornenes. This reaction is a cornerstone of bioorthogonal chemistry, offering rapid, specific, and catalyst-free ligation under mild conditions.
The propyl substituents on the tetrazine ring are electron-donating, which influences the reactivity of the molecule. Compared to tetrazines with electron-withdrawing groups (e.g., pyridyl or phenyl groups), this compound is expected to exhibit slower reaction kinetics in iEDDA reactions. However, this modulation of reactivity can be advantageous for applications requiring staged or controlled reactions.
Key Applications in Materials Science and Polymer Chemistry
The primary application of this compound in these fields is as a cross-linking or ligation agent. Its ability to form stable covalent bonds with dienophile-functionalized molecules makes it a valuable tool for:
-
Polymer Ligation: Synthesis of block copolymers by reacting a tetrazine-terminated polymer with a dienophile-terminated polymer.
-
Hydrogel Formation: Cross-linking of polymer chains functionalized with dienophiles to form hydrogels for applications in tissue engineering, drug delivery, and soft robotics.
-
Surface Modification: Functionalization of surfaces patterned with dienophiles to introduce specific chemical or physical properties.
-
Dynamic Materials: The tetrazine ligation can be reversible under certain conditions, allowing for the creation of self-healing or reconfigurable materials.
Quantitative Data: Reactivity Trends of Substituted Tetrazines
| 3,6-Substituent on 1,2,4,5-Tetrazine | Electronic Effect | Expected Relative Reaction Rate | Example Second-Order Rate Constant (k₂) with BCN in MeOH |
| Dipropyl | Electron-Donating | Slower | Estimated < 0.5 M⁻¹s⁻¹ |
| Dimethyl | Electron-Donating | Slow | Not widely reported, expected to be slow |
| Diphenyl | Weakly Electron-Withdrawing | Moderate | 3.6 M⁻¹s⁻¹[1] |
| Di(pyridin-2-yl) | Strongly Electron-Withdrawing | Fast | 118 M⁻¹s⁻¹[1] |
Note: The rate constant for this compound is an estimation based on the trend that electron-donating substituents decrease the reaction rate.
Experimental Protocols
The synthesis of symmetric 3,6-dialkyl-1,2,4,5-tetrazines can be challenging but is often achieved through a Pinner-like reaction from the corresponding nitrile.[2] More recent methods may offer improved yields.[3][4][5]
Materials:
-
Butyronitrile
-
Hydrazine hydrate (anhydrous)
-
Sulfur
-
Oxidizing agent (e.g., sodium nitrite, air)
-
Anhydrous solvent (e.g., ethanol, dioxane)
Procedure (General Pinner-like Reaction):
-
A mixture of butyronitrile and hydrazine hydrate is heated in the presence of sulfur. This reaction forms a dihydrotetrazine intermediate.
-
The reaction mixture is cooled, and the intermediate is isolated.
-
The dihydrotetrazine intermediate is dissolved in a suitable solvent (e.g., acetic acid).
-
An oxidizing agent (e.g., a solution of sodium nitrite in water) is added dropwise to the solution at 0°C to oxidize the dihydrotetrazine to the desired this compound.[1]
-
The product, which is typically a reddish-pink solid, is then purified, for example, by column chromatography.
Note: This is a generalized protocol. The synthesis of 3,6-dialkyl tetrazines can have low yields, and optimization of reaction conditions is often necessary. Newer methods involving cross-coupling reactions followed by hydrogenation may provide a more efficient route.[3][4][5]
This protocol describes a general procedure for forming a cross-linked polymer network using this compound and a dienophile-functionalized polymer.
Materials:
-
Dienophile-functionalized polymer (e.g., norbornene-terminated polyethylene glycol, PEG-Nb)
-
This compound
-
Biocompatible solvent (e.g., phosphate-buffered saline (PBS), dimethylformamide (DMF))
Procedure:
-
Dissolve the dienophile-functionalized polymer (e.g., PEG-Nb) in the chosen solvent to a desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMF).
-
Add the this compound solution to the polymer solution. The stoichiometry should be adjusted to achieve the desired cross-linking density (e.g., a 2:1 molar ratio of norbornene groups to tetrazine molecules for complete cross-linking).
-
Mix the solution thoroughly. The cross-linking reaction will begin immediately upon mixing.
-
Monitor the gelation of the solution. The time to gelation will depend on the concentration of reactants, temperature, and the specific reactivity of the tetrazine.
-
The resulting hydrogel can be characterized by its mechanical properties (e.g., rheology) and swelling behavior.
Visualizations
Caption: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Mechanism.
Caption: Workflow for Polymer Network Formation via iEDDA Cross-linking.
Caption: Relationship Between Substituent Electronics and Reaction Rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating 3,6-Dipropyl-1,2,4,5-tetrazine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), represents one of the most rapid and specific bioorthogonal reactions available.[1][2] This "click chemistry" ligation is invaluable for site-specific peptide modification, enabling applications from in vivo imaging to the construction of complex peptide-drug conjugates.[3][4]
This document provides detailed methods and protocols for the incorporation of 3,6-dipropyl-1,2,4,5-tetrazine, a symmetrically substituted dialkyl tetrazine, into peptides. Alkyl-substituted tetrazines like the 3,6-dipropyl variant offer enhanced stability in aqueous environments compared to their more reactive, electron-deficient aryl-substituted counterparts, making them well-suited for applications requiring longer incubation times or in vivo persistence.[5]
Two primary strategies for incorporating the tetrazine moiety are detailed:
-
Post-Synthetic Modification (PSM) of Peptides: A pre-synthesized peptide bearing a dienophile (e.g., TCO) is reacted with a functionalized this compound.
-
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS): An unnatural amino acid functionalized with this compound is incorporated directly into the peptide sequence during automated or manual synthesis.
Data Summary
Table 1: Comparative Reaction Kinetics of 3,6-Disubstituted Tetrazines with Dienophiles
The reactivity of tetrazines is highly dependent on the substituents at the 3 and 6 positions. Electron-withdrawing groups (e.g., pyridyl) significantly accelerate the IEDDA reaction, while electron-donating groups (e.g., alkyl) slow the reaction but increase the molecule's stability.[3][6] The following table provides context for the expected reactivity of this compound.
| 3,6-Substituent | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Di-Propyl (Estimated) | trans-Cyclooctene (TCO) | Aqueous Buffer | ~1 - 10 | Estimated based on dialkyl analogs |
| Di-Methyl | Ethylene (gas phase) | Computational | (Relative reactivity) | [N/A] |
| Di-Phenyl | Bicyclononyne (BCN) | Methanol | 3.6 | [3] |
| Di-(p-methoxyphenyl) | Bicyclononyne (BCN) | Methanol | 1.4 | [3] |
| Di-(pyridin-2-yl) | trans-Cyclooctene (TCO) | 9:1 MeOH:water | ~2000 | [3] |
| Di-(pyridin-2-yl) | Bicyclononyne (BCN) | Methanol | 118 | [3] |
Note: An experimental rate constant for this compound has not been reported in the reviewed literature. The value is estimated based on the known trend that dialkyl tetrazines are less reactive than diaryl tetrazines.
Table 2: Stability of 3,6-Disubstituted Tetrazines in Aqueous Media
The stability of the tetrazine core is crucial for its application in biological systems.
| 3,6-Substituent | Conditions | Stability Assessment | Reference |
| Di-Alkyl (e.g., Propyl) | Physiological Buffer (PBS) | High Stability | [5] |
| Di-Aryl (e.g., Phenyl) | Physiological Buffer (PBS) | Moderate Stability | [5] |
| Di-Pyridyl | Cell Growth Medium | Low Stability (<1% remaining after 24h) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from metal-catalyzed methods for synthesizing symmetric 3,6-dialkyl tetrazines, which offer improved yields over traditional Pinner synthesis for aliphatic nitriles.[7]
Materials:
-
Butyronitrile
-
Hydrazine monohydrate (anhydrous)
-
Zinc triflate (Zn(OTf)₂) or Nickel triflate (Ni(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add butyronitrile (10 mmol) and the metal catalyst (Zn(OTf)₂ or Ni(OTf)₂, 0.5 mmol, 5 mol%).
-
Hydrazine Addition: Carefully add anhydrous hydrazine monohydrate (50 mmol, 5 eq.) to the mixture. Caution: The reaction is exothermic and releases ammonia gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting nitrile.
-
Oxidation: Cool the reaction mixture in an ice bath. Slowly add the crude reaction mixture to a stirred, cold (0 °C) aqueous solution of sodium nitrite (30 mmol in 50 mL water).
-
Acidification: While stirring, slowly add 2M HCl until the solution is acidic (pH ~3-4) and a color change to pink/red is observed, indicating the formation of the tetrazine. Continue stirring for 1 hour at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield a pink/red solid.
Protocol 2: Post-Synthetic Ligation of this compound to a TCO-Modified Peptide
This protocol describes the reaction between a purified peptide containing a TCO moiety and the synthesized this compound.
Materials:
-
TCO-modified peptide (lyophilized powder)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
HPLC system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mM.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.
-
-
Ligation Reaction:
-
To the peptide solution, add 1.5-2.0 molar equivalents of the tetrazine stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature or at 37-60 °C for 1-4 hours.[8] Due to the slower kinetics of dialkyl tetrazines, elevated temperature and longer reaction times may be necessary compared to aryl-substituted tetrazines.
-
Monitor the reaction by LC-MS until the TCO-peptide is consumed.
-
-
Purification via SPE:
-
Condition a C18 SPE cartridge with 100% ACN followed by equilibration with water containing 0.1% TFA.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water (0.1% TFA) to remove excess salts and unreacted tetrazine.
-
Elute the peptide conjugate with a step gradient of ACN/water (0.1% TFA), for example, 20%, 50%, and 80% ACN.
-
-
Analysis and Final Purification:
-
Analyze the eluted fractions by LC-MS to identify those containing the desired product.
-
If necessary, perform final purification using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide conjugate.
-
Protocol 3: Incorporation of a Tetrazine-Functionalized Amino Acid via SPPS
This method involves the synthesis of an unnatural amino acid (UAA) containing the this compound moiety for direct use in SPPS. The synthesis of such a UAA is a multi-step process and is outlined conceptually below.
Conceptual Synthesis of Fmoc-Lys(dipropyl-tetrazine)-OH:
-
Synthesize an asymmetrically substituted tetrazine, such as 3-propyl-6-carboxy-1,2,4,5-tetrazine.
-
Activate the carboxyl group as an N-hydroxysuccinimide (NHS) ester.
-
React the tetrazine-NHS ester with the side-chain amine of a protected lysine derivative, such as Fmoc-Lys-OH, under basic conditions.
-
Purify the resulting Fmoc-Lys(dipropyl-tetrazine)-OH building block.
SPPS Protocol:
-
Standard SPPS: Perform standard Fmoc-based SPPS on a suitable resin.
-
UAA Coupling: For the incorporation of the tetrazine UAA, use a slightly extended coupling time (e.g., 2-4 hours) and potentially a higher excess of the UAA and coupling reagents (e.g., HBTU/HOBt or HATU) to ensure efficient incorporation.
-
Deprotection and Cleavage: Following synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note: Dialkyl tetrazines are generally stable to standard TFA cleavage conditions.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative reverse-phase HPLC as described in Protocol 2.
Visualizations
Diagrams
Caption: Inverse Electron-Demand Diels-Alder (IEDDA) reaction workflow.
Caption: Workflow for two methods of incorporating tetrazine into peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090023916A1 - Tetrazine-based bio-orthogonal coupling reagents and methods - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dipropyl-1,2,4,5-tetrazine in Fluorogenic Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,6-Dipropyl-1,2,4,5-tetrazine in the development and application of fluorogenic probes for bioorthogonal labeling and imaging.
Introduction
Bioorthogonal chemistry has become an indispensable tool for the specific labeling and visualization of biomolecules in their native environment.[1] Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), stands out due to its exceptionally fast reaction kinetics and high specificity.[2] This reaction proceeds efficiently in aqueous media without the need for a catalyst, making it ideal for applications in living systems.[3][4]
A key advantage of tetrazine-based probes is their potential for fluorogenic "turn-on" upon reaction.[5] In their unreacted state, the tetrazine moiety can effectively quench the fluorescence of a conjugated fluorophore through mechanisms such as Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT).[6][7] The iEDDA reaction disrupts the quenching ability of the tetrazine, leading to a significant increase in fluorescence intensity and enabling wash-free imaging with a high signal-to-noise ratio.[8]
This compound is a symmetrical dialkyl-substituted tetrazine. While aromatic substituents on the tetrazine ring are common, alkyl substituents can also be employed to fine-tune the reactivity and stability of the probe. This document provides detailed protocols for the synthesis of a fluorogenic probe based on this compound and its application in live-cell imaging.
Principle of the Method
The fluorogenic probe consists of this compound conjugated to a fluorophore. In its initial state, the probe exhibits minimal fluorescence due to quenching by the tetrazine. When the probe is introduced to a biological system containing a target molecule labeled with a strained dienophile (e.g., TCO), the iEDDA reaction occurs. This rapid and specific ligation forms a stable dihydropyridazine product, altering the electronic properties of the tetrazine and eliminating its quenching effect. Consequently, the fluorescence of the conjugated fluorophore is restored, providing a direct and quantifiable signal at the site of the target molecule.
Applications
Fluorogenic probes based on this compound are valuable tools for a range of applications in biological research and drug development, including:
-
Live-Cell Imaging: Visualize the localization and dynamics of proteins, glycans, lipids, and other biomolecules in real-time.[1][3]
-
Super-Resolution Microscopy: The high signal-to-noise ratio of fluorogenic probes is advantageous for advanced imaging techniques.
-
Therapeutic Monitoring: Track the delivery and target engagement of therapeutic agents.
-
In Vivo Imaging: The bioorthogonality and fast kinetics of the tetrazine ligation are well-suited for imaging in whole organisms.[4]
Data Presentation
The following table summarizes the estimated photophysical and kinetic properties of a hypothetical fluorogenic probe based on this compound conjugated to a fluorescein dye. These values are extrapolated from literature data for structurally similar 3,6-dialkyl and 3-alkyl-6-aryl tetrazine probes and should be experimentally verified.
| Property | Estimated Value | Reference for Estimation |
| Excitation Wavelength (λex) | ~490 nm | [9] |
| Emission Wavelength (λem) | ~520 nm | [9] |
| Quantum Yield (Φ) - Quenched | < 0.01 | [9] |
| Quantum Yield (Φ) - Activated | > 0.5 | [9] |
| Fluorescence Turn-On Ratio | > 100-fold | [9] |
| Second-Order Rate Constant (k) with TCO | 10^2 - 10^3 M⁻¹s⁻¹ | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general "Pinner-like" reaction for the synthesis of symmetrical 3,6-dialkyl-1,2,4,5-tetrazines.[5][10]
Materials:
-
Propionitrile
-
Hydrazine hydrate
-
Sulfur
-
Anhydrous methanol
-
Sodium nitrite
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of propionitrile (2 equivalents) in anhydrous methanol, add sulfur (0.1 equivalents) and hydrazine hydrate (1 equivalent).
-
Reflux the mixture under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dihydrotetrazine.
-
Dissolve the crude dihydrotetrazine in acetic acid and cool to 0 °C.
-
Add a solution of sodium nitrite (2 equivalents) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Extract the product with DCM. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pinkish-red solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a this compound-based Fluorogenic Probe
This protocol describes the conjugation of this compound bearing a carboxylic acid handle to an amine-modified fluorophore via NHS ester chemistry.
Materials:
-
3-(6-propyl-1,2,4,5-tetrazin-3-yl)propanoic acid (synthesized separately)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-modified fluorophore (e.g., Fluorescein cadaverine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve 3-(6-propyl-1,2,4,5-tetrazin-3-yl)propanoic acid (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
In a separate flask, dissolve the amine-modified fluorophore (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the fluorophore solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Purify the crude product by reverse-phase HPLC to obtain the pure fluorogenic probe.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
Protocol 3: Quantification of Fluorescence Turn-On
Materials:
-
This compound fluorogenic probe
-
trans-Cyclooctene (TCO) derivative (e.g., TCO-amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorogenic probe in DMSO.
-
Prepare a stock solution of the TCO derivative in DMSO.
-
Dilute the probe stock solution in PBS to a final concentration of 1 µM.
-
Measure the initial fluorescence intensity (F_initial) of the probe solution using an appropriate excitation wavelength.
-
Add an excess of the TCO derivative (e.g., 100 µM final concentration) to the probe solution.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Measure the final fluorescence intensity (F_final) of the solution.
-
Calculate the fluorescence turn-on ratio as F_final / F_initial.
Protocol 4: Live-Cell Imaging
This protocol describes the labeling of a TCO-modified protein in live cells with the this compound fluorogenic probe.[3]
Materials:
-
Mammalian cells expressing the TCO-modified protein of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound fluorogenic probe
-
Hoechst 33342 (for nuclear staining, optional)
-
Confocal microscope
Procedure:
-
Plate the cells on glass-bottom dishes and culture overnight.
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a solution of the fluorogenic probe in serum-free cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells with the probe solution at 37 °C for 15-30 minutes.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh cell culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorophore and Hoechst 33342.
Visualizations
Caption: Bioorthogonal reaction pathway.
Caption: Fluorogenic probe synthesis workflow.
Caption: Live-cell imaging workflow.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction kinetics of 3,6-Dipropyl-1,2,4,5-tetrazine cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction kinetics of 3,6-dipropyl-1,2,4,5-tetrazine cycloadditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound cycloadditions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | The inherent reactivity of this compound is lower compared to tetrazines with electron-withdrawing substituents. Propyl groups are electron-donating, which can decrease the rate of inverse electron demand Diels-Alder reactions.[1][2] | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Increase Concentration: Increasing the concentration of either the tetrazine or the dienophile can accelerate the reaction rate. - Use a More Reactive Dienophile: Consider using a more strained and reactive dienophile, such as trans-cyclooctene (TCO), which exhibits exceptionally fast kinetics with tetrazines.[2][3] - Solvent Optimization: The reaction rate can be sensitive to the solvent.[1] Experiment with different solvents, such as methanol or acetonitrile, to find the optimal conditions for your specific dienophile. |
| Low Product Yield | - Side Reactions: The dienophile or the product might be unstable under the reaction conditions. - Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. - Purification Issues: The product may be difficult to isolate from the reaction mixture. | - Optimize Reaction Conditions: Adjust the temperature and reaction time to minimize side reactions. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal time for quenching and purification. - Alternative Purification: Explore different purification methods, such as column chromatography or recrystallization, to improve the isolated yield.[1] |
| Difficulty Reproducing Literature Results | - Purity of Reagents: Impurities in the this compound or the dienophile can interfere with the reaction. - Solvent Quality: The presence of water or other impurities in the solvent can affect the reaction kinetics. - Temperature Control: Inconsistent reaction temperatures can lead to variable results. | - Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or mass spectrometry. - Use High-Purity Solvents: Employ anhydrous, HPLC-grade solvents to minimize the impact of impurities.[1] - Maintain Consistent Temperature: Use a temperature-controlled reaction setup to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: How do the propyl substituents on the this compound affect its reactivity in cycloaddition reactions?
A1: The propyl groups are electron-donating, which increases the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). In an inverse electron demand Diels-Alder reaction, a smaller energy gap between the diene (tetrazine) LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) leads to a faster reaction. Therefore, the electron-donating propyl groups decrease the reactivity of the tetrazine compared to tetrazines with electron-withdrawing substituents.[1][2]
Q2: What factors can be modified to increase the rate of cycloaddition with this compound?
A2: To enhance the reaction kinetics, you can:
-
Choose a more reactive dienophile: Strained alkenes and alkynes, such as trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN), react much faster with tetrazines than less strained dienophiles like norbornene.[1][3]
-
Increase the concentration of reactants: The reaction follows second-order kinetics, so increasing the concentration of either the tetrazine or the dienophile will increase the reaction rate.
-
Optimize the solvent: The choice of solvent can influence the reaction rate. For example, some tetrazine cycloadditions are faster in methanol than in acetonitrile.[1]
Q3: Are there alternative tetrazine structures that offer faster kinetics?
A3: Yes, the reactivity of 3,6-disubstituted-1,2,4,5-tetrazines can be tuned by varying the substituents. Tetrazines bearing electron-withdrawing groups, such as pyridyl or trifluoromethylphenyl groups, exhibit significantly faster reaction rates.[1] For instance, the reaction rate of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with BCN is about 37 times faster than that of 3,6-diphenyl-1,2,4,5-tetrazine.[1]
Experimental Protocols
General Procedure for Strain-Promoted Inverse Electron Demand Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., methanol, HPLC-grade).
-
Dienophile Addition: In a separate vial, dissolve the dienophile (e.g., norbornene derivative) in the same solvent.
-
Reaction Initiation: Add the dienophile solution to the tetrazine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the characteristic pink/red color of the tetrazine can also indicate reaction completion.
-
Purification: Once the reaction is complete, the product can be purified directly by flash column chromatography.[1]
Data Presentation
Table 1: Second-Order Rate Constants of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol at Ambient Temperature
| Tetrazine Substituent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl) | 118 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | 125 |
| 3,6-bis(4-(trifluoromethyl)phenyl) | 10 |
| 3,6-diphenyl | 3.6 |
| 3,6-bis(4-fluorophenyl) | 2.7 |
| 3,6-bis(4-methoxyphenyl) | 0.58 |
Data sourced from literature reports.[1]
Visualizations
Caption: A general experimental workflow for this compound cycloadditions.
Caption: Factors influencing the reaction kinetics of tetrazine cycloadditions.
References
troubleshooting low yields in 3,6-Dipropyl-1,2,4,5-tetrazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,6-Dipropyl-1,2,4,5-tetrazine, with a focus on addressing issues related to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield (<20%). What are the common causes?
Low yields in the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the dipropyl variant, are a frequently encountered issue.[1][2][3] Several factors can contribute to this problem:
-
Incomplete Reaction: The initial condensation reaction between the nitrile (butyronitrile) and hydrazine to form the dihydrotetrazine intermediate may not have gone to completion.[2] This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Inefficient Oxidation: The subsequent oxidation of the dihydrotetrazine intermediate to the final tetrazine product is a critical step.[4][5] Incomplete or overly harsh oxidation can lead to a mixture of desired product and unreacted intermediate, or degradation of the tetrazine ring.[2]
-
Side Reactions: The formation of undesired symmetrical and unsymmetrical tetrazine adducts can be a significant issue, complicating purification and reducing the yield of the desired product.[1]
-
Product Degradation: Tetrazines, particularly alkyl-substituted ones, can be volatile and may degrade under certain conditions, such as prolonged exposure to heat or harsh acidic/basic conditions during workup and purification.[6]
-
Purification Losses: The purification process itself can lead to significant product loss, especially if the product is highly soluble in the solvents used for extraction or chromatography.
Q2: How can I improve the initial condensation reaction to form the dihydrotetrazine?
Optimizing the formation of the 1,2-dihydrotetrazine intermediate is crucial for a successful synthesis. Consider the following strategies:
-
Reaction Conditions: The traditional Pinner synthesis involves the condensation of nitriles with hydrazine.[6][7] For aliphatic tetrazines, this method is known to sometimes result in low yields (<20%).[1] Microwave-assisted synthesis has been shown to shorten reaction times from hours to minutes and improve yields by approximately 20%.[8]
-
Catalysis: The use of Lewis acids like Zn(II) or Ni(II) salts (e.g., 5 mol %) can catalyze the condensation, although this may require a large excess of hazardous anhydrous hydrazine (50 equivalents).[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome. Alcohols like ethanol or propanol are commonly used.[2][3] Some protocols suggest that higher boiling point solvents like 1-propanol or butanol could lead to better results.[3]
Q3: The oxidation of my dihydrotetrazine intermediate seems to be the problem. How can I optimize this step?
The oxidation step is critical and often a source of low yields. Here are some troubleshooting tips:
-
Choice of Oxidizing Agent: Sodium nitrite (NaNO₂) in an acidic medium (acetic acid or HCl) is a commonly used and effective oxidizing agent.[4][5][8] Air oxidation can also be employed, and in some cases, has been reported to give better results than chemical oxidants.[2]
-
Temperature Control: The oxidation reaction should be performed at low temperatures, typically 0°C, to minimize side reactions and degradation of the tetrazine product.[8]
-
Reaction Monitoring: Closely monitor the progress of the oxidation reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-oxidation.[2] The color change of the reaction mixture from orange to bright red can also be an indicator of product formation.[9]
Q4: I am observing a significant amount of unreacted starting material (butyronitrile) in my reaction mixture. What should I do?
The presence of unreacted nitrile suggests that the initial condensation reaction is incomplete. To address this:
-
Increase Reaction Time and/or Temperature: Consider prolonging the reflux time or using a higher boiling point solvent to drive the reaction to completion.[3] As mentioned, microwave irradiation can also be an effective strategy to enhance reaction rates.[8]
-
Adjust Stoichiometry: An excess of hydrazine is often used to favor the formation of the dihydrotetrazine.[4] Some protocols suggest using a 10-fold excess of hydrazine.[3]
-
Add More Reagents: In some cases, adding more sulfur (if used in the protocol) and hydrazine to the reaction mixture has been suggested to push the reaction forward.[2][3]
Experimental Protocols
General Procedure for the Synthesis of Symmetrical 3,6-Disubstituted-1,2,4,5-tetrazines (Pinner-like Synthesis)
This protocol is a generalized representation and may require optimization for this compound.
-
Condensation: In a round-bottom flask, suspend the nitrile (e.g., butyronitrile, 1 mmol) and a catalyst such as sulfur (4 equivalents) or a Lewis acid (e.g., Zn(OTf)₂) in a suitable solvent like ethanol (1.5 - 3 mL).[2]
-
Slowly add hydrazine monohydrate (e.g., 5 mmol) dropwise to the suspension.[2]
-
Heat the reaction mixture to reflux and maintain it overnight.[2][3] The reaction progress can be monitored by TLC.
-
Oxidation: After cooling the reaction mixture, the dihydrotetrazine intermediate is oxidized. This can be achieved by:
-
Purification: The crude tetrazine product is then purified, typically by filtration if it precipitates, or by extraction and column chromatography.[2][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazine Synthesis
| Method | Reagents | Solvent | Conditions | Yield | Reference |
| Traditional | Nitrile, Hydrazine | Ethanol | Reflux overnight | <20% - 80% | [2][3][8] |
| Microwave-Assisted | 1,2-Dichloromethylene hydrazines, Hydrazine monohydrate | Acetic Acid | Microwave, 30 min | up to 50% | [8] |
| Lewis Acid Catalyzed | Nitrile, Anhydrous Hydrazine, Zn(II) or Ni(II) salts | - | - | 30-70% | [1] |
Visualizations
To better understand the troubleshooting process, the following workflow diagram illustrates a logical approach to diagnosing and resolving low yield issues in this compound synthesis.
Caption: Troubleshooting workflow for low yields in tetrazine synthesis.
The following diagram illustrates the general Pinner-like synthesis pathway for 3,6-disubstituted-1,2,4,5-tetrazines.
Caption: General Pinner-like synthesis of 3,6-disubstituted tetrazines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 7. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for 3,6-Dipropyl-1,2,4,5-tetrazine in aqueous media
Welcome to the technical support center for optimizing reaction conditions for 3,6-Dipropyl-1,2,4,5-tetrazine in aqueous media. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in aqueous media?
A1: this compound is primarily used in bioorthogonal chemistry, specifically in inverse electron demand Diels-Alder (IEDDA) reactions.[1][2][3] This type of "click chemistry" allows for the selective and rapid formation of a stable covalent bond with a dienophile (e.g., a strained alkene or alkyne) in a complex biological environment.[1][2][3] Due to its relatively fast kinetics and stability, it is a valuable tool for applications such as cellular imaging, bioconjugation, and drug delivery.
Q2: How does the reactivity of this compound compare to other tetrazines?
A2: The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is governed by their electronic properties. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups decrease it.[4][5] Propyl groups are considered electron-donating, which suggests that this compound will be less reactive than tetrazines substituted with electron-withdrawing groups like pyridyl or phenyl moieties.[4] However, it is still sufficiently reactive for many bioorthogonal applications.
Q3: What is the solubility of this compound in aqueous media?
Q4: What are the typical dienophiles used with this compound?
A4: A variety of dienophiles can be used, with the choice depending on the desired reaction kinetics and the specific application. Common dienophiles include strained alkenes like trans-cyclooctene (TCO) and its derivatives, norbornenes, and strained alkynes like bicyclo[6.1.0]nonyne (BCN).[3][4] TCO is one of the most reactive dienophiles for IEDDA reactions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | 1. Poor solubility of the tetrazine. 2. Low reactivity of the dienophile. 3. Incorrect stoichiometry. 4. Degradation of the tetrazine. | 1. Add a co-solvent (e.g., DMSO, DMF) to improve solubility. Ensure the final concentration of the organic solvent is compatible with your system. Functionalize the tetrazine with hydrophilic groups if possible. 2. Switch to a more reactive dienophile (e.g., from norbornene to TCO). 3. Optimize the ratio of tetrazine to dienophile. A slight excess of one reagent may be beneficial. 4. Prepare fresh solutions of the tetrazine. Store the stock solution protected from light and at a low temperature. |
| Slow Reaction Rate | 1. Electron-donating nature of the propyl groups. 2. Low reaction temperature. 3. Suboptimal pH. | 1. Increase the concentration of the reactants if possible. Alternatively, consider using a more reactive tetrazine derivative if the application allows. 2. Increase the reaction temperature. Most IEDDA reactions are performed at room temperature or 37°C. 3. While IEDDA reactions are generally not highly pH-sensitive, extremes in pH can affect the stability of the reactants or the biological system. Buffer the reaction medium to a physiological pH (around 7.4). |
| Non-specific Labeling or Side Reactions | 1. Reaction of the tetrazine with non-target molecules. 2. Instability of the linkage. | 1. Ensure the dienophile is specifically incorporated into the target molecule. Use a blocking agent if necessary to quench unreacted dienophiles. 2. The dihydropyridazine product of the IEDDA reaction is generally stable. If instability is suspected, confirm the structure of the product by mass spectrometry or NMR. |
| Difficulty in Monitoring the Reaction | 1. Low concentration of reactants. 2. Overlap of absorbance spectra. | 1. The disappearance of the characteristic pink/red color of the tetrazine can be monitored by UV-Vis spectroscopy (around 520-540 nm).[3] If concentrations are too low for this, use a fluorescently tagged dienophile or tetrazine. 2. If other chromophores are present, use LC-MS or NMR to monitor the reaction progress. |
Experimental Protocols
General Protocol for IEDDA Reaction in Aqueous Media
This protocol provides a general starting point for the reaction of this compound with a dienophile-modified substrate in an aqueous buffer.
Materials:
-
This compound
-
Dienophile-modified substrate (e.g., protein, oligonucleotide)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if required
-
Analytical instruments (UV-Vis spectrophotometer, LC-MS, or fluorescence plate reader)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or DMF.
-
Prepare a stock solution of the dienophile-modified substrate in the aqueous buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the aqueous buffer.
-
Add the dienophile-modified substrate to the desired final concentration.
-
Initiate the reaction by adding the stock solution of this compound to the desired final concentration. The final concentration of the organic co-solvent should be kept to a minimum (typically <5%) to avoid negative effects on biological samples.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C).
-
Protect the reaction from light if using fluorescently labeled reagents.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by observing the disappearance of the pink/red color of the tetrazine.
-
Quantitatively, the reaction can be followed by measuring the decrease in absorbance of the tetrazine at its λmax (around 520-540 nm).
-
Alternatively, LC-MS can be used to monitor the formation of the product and the consumption of reactants.
-
-
Purification (if necessary):
-
Once the reaction is complete, the product can be purified from unreacted starting materials using appropriate techniques such as size-exclusion chromatography, dialysis, or HPLC.
-
Visualizations
References
- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 6. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
identifying and minimizing side products in 3,6-Dipropyl-1,2,4,5-tetrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3,6-Dipropyl-1,2,4,5-tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is a variation of the Pinner synthesis, which involves the Lewis acid-catalyzed condensation of butyronitrile with hydrazine to form the intermediate 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine. This intermediate is then oxidized to the final product, this compound. Lewis acid catalysts like zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂) are often used to improve the yield for alkyl tetrazines.[1]
Q2: What are the most common side products in this reaction?
A2: The primary side products are:
-
3,6-Dipropyl-1,4-dihydro-1,2,4,5-tetrazine: This is the unoxidized precursor to the final product and is the most common impurity if the oxidation step is incomplete.
-
4-Amino-3,5-dipropyl-1,2,4-triazole: This is a rearrangement product of the dihydrotetrazine intermediate. Its formation is generally minimized by controlling the reaction temperature and using appropriate oxidizing conditions.
-
Unreacted Butyronitrile: Starting material may remain if the initial condensation reaction does not go to completion.
Q3: How can I detect the presence of the dihydrotetrazine side product?
A3: The dihydrotetrazine is colorless or pale yellow, while the desired this compound is a distinctly colored (typically pink or red) compound. The disappearance of the starting dihydrotetrazine and the appearance of the colored tetrazine can be monitored by Thin Layer Chromatography (TLC). On a TLC plate, the tetrazine will appear as a colored spot. Furthermore, the dihydrotetrazine will have characteristic N-H protons in its ¹H NMR spectrum, which will be absent in the fully aromatized tetrazine product.
Q4: What is the best oxidizing agent to use?
A4: A common and effective oxidizing agent is an aqueous solution of sodium nitrite (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[2][3] This oxidation is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. Other oxidizing agents like manganese dioxide (MnO₂) or air oxidation can also be used, but the NaNO₂/acid system is generally reliable for this transformation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tetrazine | - Incomplete initial condensation of butyronitrile. - Inefficient oxidation of the dihydrotetrazine intermediate. - Loss of volatile product during workup or purification. | - Ensure anhydrous conditions for the condensation reaction. - Use a Lewis acid catalyst (e.g., Zn(OTf)₂) to drive the condensation to completion. - Ensure sufficient oxidizing agent is used and that the reaction is allowed to proceed to completion (monitor by TLC). - Use caution during solvent removal; avoid high vacuum or excessive heat. |
| Product is Contaminated with Dihydrotetrazine (Colorless or Pale Yellow Product) | - Insufficient amount of oxidizing agent. - Oxidation reaction time was too short. - Inefficient mixing during the addition of the oxidizing agent. | - Increase the equivalents of the oxidizing agent (e.g., NaNO₂). - Extend the reaction time for the oxidation step and monitor by TLC until the starting material is consumed. - Ensure vigorous stirring, especially during the addition of the oxidizing agent, to maintain a homogeneous reaction mixture. |
| Presence of 4-Amino-3,5-dipropyl-1,2,4-triazole | - High reaction temperature during the oxidation step. - Prolonged exposure to acidic conditions. | - Maintain a low temperature (0-5 °C) during the oxidation step. - Neutralize the reaction mixture promptly after the oxidation is complete. |
| Difficulty in Purifying the Product | - The product is volatile. - Co-elution of side products during column chromatography. | - Use a non-polar eluent system for column chromatography and consider using a wider diameter column for better separation. - If the product is sufficiently volatile, consider purification by sublimation under reduced pressure. - Recrystallization from a suitable solvent system (e.g., hexanes) at low temperature may also be effective. |
Quantitative Data
The following table summarizes typical yields for the synthesis of various 3,6-dialkyl-1,2,4,5-tetrazines using Pinner-type reactions. Please note that yields can vary significantly based on the specific reaction conditions and the nature of the alkyl group.
| Tetrazine Derivative | Yield (%) | Reference |
| 3,6-Dibenzyl-1,2,4,5-tetrazine | up to 95 | [1] |
| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride | 21 | [4] |
| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 18 | [4] |
| General range for various tetrazines | 2-22 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 3,6-dialkyl-1,2,4,5-tetrazines and should be optimized for specific laboratory conditions.
Materials:
-
Butyronitrile
-
Zinc triflate (Zn(OTf)₂)
-
Anhydrous hydrazine
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add butyronitrile (2.0 eq) and the anhydrous solvent.
-
Add zinc triflate (0.1 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous hydrazine (1.0 eq) dropwise to the stirred solution. Caution: Anhydrous hydrazine is toxic and pyrophoric. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
-
Oxidation to the Tetrazine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.5 eq) dropwise.
-
Slowly add 2M HCl dropwise until the solution is acidic (pH ~2-3) and a color change to pink/red is observed and persists.
-
Stir the reaction mixture vigorously at 0 °C and monitor the oxidation by TLC until the dihydrotetrazine intermediate is no longer visible.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure, being careful not to use excessive heat or high vacuum due to the potential volatility of the product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The fractions containing the pink/red product should be collected and the solvent carefully removed to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and addressing common issues.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3,6-Dipropyl-1,2,4,5-tetrazine for Biological Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3,6-Dipropyl-1,2,4,5-tetrazine and other tetrazine derivatives in biological experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of Tetrazine Conjugate in Aqueous Buffer
Question: My this compound conjugate appears to be degrading rapidly upon dissolution in my aqueous experimental buffer (e.g., PBS, pH 7.4). How can I improve its stability?
Answer: The stability of tetrazines in aqueous environments is a critical factor for successful bioorthogonal reactions. Several factors can influence the degradation of your tetrazine conjugate. Here’s a step-by-step troubleshooting guide:
1. Evaluate Buffer pH:
-
Problem: Some tetrazines, particularly those with electron-withdrawing substituents, are susceptible to degradation in basic aqueous solutions.[1]
-
Solution: If your experimental conditions allow, consider performing the reaction at a slightly acidic or neutral pH. Assess the stability of your specific tetrazine derivative across a pH range (e.g., 6.5-7.5) to determine the optimal pH for stability.
2. Modify the Tetrazine Core:
-
Problem: The electronic properties of the substituents on the tetrazine ring significantly impact its stability. Electron-withdrawing groups enhance reactivity but can decrease stability.[2][3]
-
Solution: Consider using a more stable tetrazine derivative. Tetrazines with electron-donating groups, such as alkyl groups, generally exhibit higher stability.[4] For instance, hydroxyl-substituted tetrazines have been shown to be more stable in aqueous environments than pyridyl-substituted tetrazines.[1] The recently developed triazolyl-tetrazine scaffold also offers improved physiological stability.[5][6]
3. Optimize Storage and Handling:
-
Problem: Improper storage and handling can lead to premature degradation.
-
Solution:
-
Store tetrazine stock solutions in an anhydrous solvent (e.g., DMSO, DMF) at -20°C or -80°C.
-
Prepare aqueous solutions of the tetrazine conjugate immediately before use.
-
Minimize the time the conjugate spends in aqueous buffer before reacting with the dienophile.
-
4. Experimental Workflow for Stability Assessment:
Issue 2: Slow or Inefficient Bioorthogonal Reaction
Question: The reaction between my this compound conjugate and its dienophile is slow or incomplete. What can I do to improve the reaction kinetics?
Answer: The kinetics of the inverse electron-demand Diels-Alder (iEDDA) reaction are dependent on both the tetrazine and the dienophile. Here are some strategies to enhance the reaction rate:
1. Choose a More Reactive Dienophile:
-
Problem: The reactivity of the dienophile plays a crucial role. While norbornene is stable and commercially available, it is less reactive than other options.[4]
-
Solution: Employ a more reactive dienophile. trans-Cyclooctene (TCO) and its derivatives are significantly more reactive than norbornene.[4] Bicyclononyne (BCN) is another highly reactive option.[7]
2. Modify the Tetrazine Substituents:
-
Problem: As mentioned, there is often a trade-off between stability and reactivity. While this compound is relatively stable, its reactivity might be insufficient for certain applications.
-
Solution: If your experimental system can tolerate a less stable but more reactive tetrazine, consider derivatives with electron-withdrawing groups. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine exhibits a significantly faster reaction rate compared to 3,6-diphenyl-1,2,4,5-tetrazine.[7]
3. Increase Reactant Concentrations:
-
Problem: The iEDDA reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the tetrazine and the dienophile.
-
Solution: If possible, increase the concentration of one or both reactants to accelerate the reaction.
4. Logical Flow for Optimizing Reaction Kinetics:
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation pathway for 3,6-disubstituted-1,2,4,5-tetrazines?
A1: The thermal decomposition of 3,6-disubstituted tetrazines can proceed through two primary pathways: 1) elimination of N₂ from the tetrazine ring followed by cleavage of the remaining N-N bond, and 2) loss of the substituent group, which can sometimes be assisted by proton transfer.[8] In aqueous biological media, degradation is often initiated by the nucleophilic attack on the electron-deficient tetrazine ring.[2]
Q2: How does pH affect the stability and reactivity of tetrazines?
A2: The effect of pH can be complex. Some tetrazines exhibit increased degradation in basic aqueous solutions.[1] However, for reactions involving vinylboronic acids (VBAs), the reaction rate can increase at higher pH because the boronate anion is more reactive than the boronic acid.[1] It is crucial to empirically determine the optimal pH for both stability and reactivity for your specific tetrazine-dienophile pair.
Q3: Are there any strategies to synthesize more stable and reactive tetrazines?
A3: Yes, significant research has focused on developing novel tetrazine scaffolds. The "triazolyl-tetrazine" is a newer scaffold that can be readily synthesized from shelf-stable ethynyl-tetrazines and azides.[5][6] These triazolyl-tetrazines exhibit both improved physiological stability and high reactivity, offering a solution to the common stability-reactivity trade-off.[5][6] Additionally, the introduction of hydroxyl substituents has been shown to enhance stability.[1]
Q4: Can I monitor the progress of my tetrazine ligation reaction?
A4: Yes, the progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine. This can be quantified by monitoring the decrease in absorbance of the tetrazine at its λmax (typically around 515-540 nm) using a UV-Vis spectrophotometer.[1][4]
Data and Protocols
Table 1: Stability of Various Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Substituents | Conditions | Half-life (t₁/₂) | Reference |
| 2a | 3,6-di(pyridin-2-yl) | 1:9 DMSO/PBS (pH 7.4), 37°C | ~6 hours (60-85% degraded after 12h) | [1] |
| 2c | 3,6-diphenyl | 1:9 DMSO/PBS (pH 7.4), 37°C | >12 hours (>75% remaining) | [1] |
| 2i-n | Hydroxyl-substituted | 1:9 DMSO/PBS (pH 7.4), 37°C | >12 hours (marginal degradation) | [1] |
| - | Electron-donating alkyl groups | PBS (pH 7.4), 37°C | Generally higher stability | [4] |
| - | Strong electron-withdrawing groups | PBS (pH 7.4), 37°C | Generally lower stability | [4] |
Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene | 9:1 MeOH/water | 2000 | [9] |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene | MeOH | 19.1 | [9] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | MeOH | 118 | [7] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | MeOH | 3.6 | [7] |
| 3-phenyl-s-tetrazine | (E)-phenylvinylboronic acid | 5% MeOH/PBS (pH 7.4) | up to 27 | [1] |
Experimental Protocol: General Procedure for Monitoring Tetrazine Stability
-
Preparation of Solutions:
-
Prepare a stock solution of the tetrazine derivative in an anhydrous solvent (e.g., 10 mM in DMSO).
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Dilute the tetrazine stock solution into the aqueous buffer to the final desired concentration (e.g., 50 µM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
-
Data Acquisition:
-
At various time points, measure the absorbance of the solution at the λmax of the tetrazine (typically 515-540 nm) using a UV-Vis spectrophotometer.
-
Use the buffer without tetrazine as a blank.
-
-
Data Analysis:
-
Normalize the absorbance values to the initial absorbance at t=0.
-
Plot the normalized absorbance versus time.
-
Calculate the half-life (t₁/₂) of the tetrazine under these conditions.
-
Experimental Protocol: General Procedure for Kinetic Measurements of Tetrazine Ligation
-
Preparation of Solutions:
-
Prepare stock solutions of the tetrazine and the dienophile in a suitable solvent (e.g., MeOH or a mixture of MeOH and water).
-
Ensure the concentration of one reactant is in large excess (e.g., 10-20 fold) over the other to achieve pseudo-first-order kinetics.
-
-
Reaction Monitoring:
-
Mix the tetrazine and dienophile solutions in a quartz cuvette.
-
Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for 3,6-Dipropyl-1,2,4,5-tetrazine and its conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,6-Dipropyl-1,2,4,5-tetrazine and its bioconjugates.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and conjugation of this compound.
Issue 1: Low Yield of this compound During Synthesis
-
Question: I am experiencing very low yields (<10%) during the synthesis of my dialkyl-tetrazine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in tetrazine synthesis are a common issue.[1] Here are several factors to consider and troubleshoot:
-
Reaction Conditions: Ensure that the reaction is refluxed overnight to drive it to completion. Some syntheses may require extended reaction times or higher temperatures. Consider using a higher boiling point solvent if starting materials are not fully consumed.
-
Reagent Stoichiometry: An excess of hydrazine is typically used. Ensure that you are using a sufficient excess.
-
Oxidation: The dihydrotetrazine intermediate needs to be oxidized to the final tetrazine product. Incomplete oxidation is a frequent cause of low yields. If performing the oxidation as a separate step, ensure the oxidizing agent (e.g., sodium nitrite in acidic solution) is fresh and added under appropriate temperature control.[2] Some protocols suggest that bubbling air through the reaction mixture during reflux can aid in oxidation.
-
Catalyst: For some tetrazine syntheses, a catalyst like sulfur or a Lewis acid (e.g., Zn(OTf)₂) can be beneficial.[3] However, in some cases, the catalyst can react with hydrazine, so it's a parameter that may need optimization for your specific substrate.[1]
-
Purification: Aliphatic tetrazines like this compound can be volatile, leading to loss of product during solvent removal under high vacuum.[4] Use minimal heat and vacuum during the work-up.
-
Issue 2: Presence of Impurities After Purification of this compound
-
Question: After purification by column chromatography, I still observe impurities in my this compound sample. What are these impurities and how can I remove them?
-
Answer: Common impurities in tetrazine synthesis include unreacted starting materials (nitriles), the dihydrotetrazine intermediate, and symmetrically substituted tetrazines if you are performing a synthesis of an asymmetrical tetrazine.
-
Dihydrotetrazine: This is a common impurity if the oxidation step is incomplete. You can try re-subjecting the purified material to the oxidation conditions.
-
Starting Materials: Unreacted nitriles can often be removed with careful column chromatography. Monitor the fractions by thin-layer chromatography (TLC) to ensure good separation.[5]
-
Alternative Purification: If column chromatography is insufficient, consider purification by preparative HPLC, which can offer higher resolution.[2]
-
Issue 3: Incomplete Bioconjugation Reaction
-
Question: My tetrazine-TCO ligation reaction is not going to completion. What could be the problem?
-
Answer: Incomplete bioconjugation can be due to several factors:
-
Tetrazine Stability: Tetrazines can degrade in aqueous buffers, especially those with electron-withdrawing substituents.[6] While alkyl-substituted tetrazines are generally more stable, prolonged incubation in certain buffers can lead to degradation. It is advisable to use freshly prepared solutions of the tetrazine.
-
Steric Hindrance: Bulky substituents on either the tetrazine or the TCO can slow down the reaction rate.
-
Reaction Conditions: While tetrazine-TCO ligations are generally fast, ensure you are using the recommended stoichiometry (often a slight excess of the tetrazine) and allowing sufficient reaction time. The reaction rate can be influenced by the solvent, with some reactions proceeding faster in methanol than in acetonitrile, for example.[7]
-
Quality of Reagents: Ensure that your TCO-labeled biomolecule is pure and that the TCO moiety has not degraded.
-
Issue 4: Difficulty in Purifying the Tetrazine-Biomolecule Conjugate
-
Question: I am struggling to separate my tetrazine-labeled protein from the unreacted tetrazine. What purification methods are recommended?
-
Answer: The choice of purification method depends on the nature of your biomolecule.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating a large biomolecule conjugate from a small molecule like an unreacted tetrazine.[8]
-
HPLC: Reversed-phase or ion-exchange HPLC can be used for the purification of labeled peptides and proteins.[9][10]
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), you can perform affinity purification. Interestingly, pyridyl-tetrazines have been shown to bind to Ni-IDA resins, allowing for the purification of the tetrazine-labeled protein using this method.[11]
-
Dialysis/Buffer Exchange: For large proteins, dialysis or repeated buffer exchange using centrifugal filters can be effective in removing small molecule impurities.
-
Solid-Phase Extraction (SPE): For peptides and smaller molecules, SPE cartridges (e.g., C18) can be used for a rapid cleanup.[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I purify this compound after synthesis?
A1: For a small molecule like this compound, the most common purification method is silica gel column chromatography.[5] Due to the potential volatility of aliphatic tetrazines, care should be taken during solvent removal. For higher purity, preparative HPLC can be employed.
Q2: What is the best way to remove unreacted tetrazine-dye after labeling my protein?
A2: For protein conjugates, size exclusion chromatography (SEC) is a highly effective method to separate the labeled protein from the excess small molecule tetrazine-dye.[8] Dialysis or buffer exchange with an appropriate molecular weight cutoff (MWCO) membrane is also a common and effective technique.
Q3: How can I monitor the progress of my tetrazine bioconjugation reaction?
A3: You can monitor the reaction progress using several methods:
-
UV-Vis Spectroscopy: Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm) which disappears upon reaction with a TCO.[6][7] You can monitor the decrease in this absorbance over time.
-
LC-MS: For smaller biomolecules like peptides, you can take time points from the reaction and analyze them by LC-MS to observe the formation of the conjugate and the disappearance of the starting materials.[12]
-
Fluorogenic Probes: If you are using a fluorogenic tetrazine probe, you will observe an increase in fluorescence as the reaction proceeds.[13][14][15][16] This can be monitored using a fluorometer.
Q4: My purified tetrazine conjugate appears to be degrading. How can I improve its stability?
A4: The stability of the tetrazine conjugate is largely determined by the stability of the tetrazine ring itself. While 3,6-dialkyl tetrazines are among the more stable derivatives, they can still be susceptible to degradation, particularly at non-neutral pH or in the presence of certain nucleophiles.[6] For storage, it is recommended to keep the purified conjugate in a neutral pH buffer (e.g., PBS pH 7.4) at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q5: What are the key quality control checks I should perform on my purified tetrazine conjugate?
A5: Key quality control checks include:
-
Purity Assessment: This can be done by SDS-PAGE for proteins, which may show a shift in molecular weight, or by HPLC for smaller molecules.
-
Confirmation of Conjugation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the gold standard to confirm the mass of the conjugate.
-
Quantification: The concentration of the biomolecule can be determined by methods like BCA or Bradford assay for proteins, or by UV-Vis absorbance for nucleic acids and other molecules with a known extinction coefficient. The degree of labeling can sometimes be estimated by UV-Vis if the tetrazine has a distinct absorbance.
Quantitative Data Summary
The following table summarizes the reaction rates of various tetrazines with bicyclononyne (BCN), a strained alkyne, in different solvents. This data illustrates how the substituents on the tetrazine ring and the solvent can influence the reaction kinetics.
| Tetrazine Derivative | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | 3.6 | [7] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 118 | [7] |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Methanol | 0.58 | [7] |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Methanol | 2.7 | [7] |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Acetonitrile | 1.4 | [7] |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 23 | [7] |
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the Sample: Dissolve the crude tetrazine product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elute the Product: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Monitor Fractions: Collect fractions and monitor them by TLC, staining with a suitable agent if necessary (e.g., potassium permanganate). The tetrazine itself is colored, which aids in tracking.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Purification of a Tetrazine-Protein Conjugate using Size Exclusion Chromatography (SEC)
-
Equilibrate the Column: Equilibrate a pre-packed SEC column (e.g., a G-25 column for desalting) with a suitable buffer, such as PBS pH 7.4.[8]
-
Load the Sample: Load the bioconjugation reaction mixture onto the column.
-
Elute with Buffer: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for the protein) and in the visible range (for the tetrazine, if applicable).
-
Analyze Fractions: The protein conjugate will elute in the earlier fractions (void volume), while the smaller, unreacted tetrazine will elute in the later fractions. Analyze the fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and conjugation of this compound.
Caption: Troubleshooting decision tree for common issues in tetrazine synthesis and conjugation.
References
- 1. reddit.com [reddit.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
Technical Support Center: 3,6-Dipropyl-1,2,4,5-tetrazine (DP-Tet) for In Vivo Imaging
Welcome to the technical support center for the use of 3,6-Dipropyl-1,2,4,5-tetrazine (DP-Tet) and related tetrazine derivatives in in vivo imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using DP-Tet for in vivo imaging?
A1: The most common challenges include:
-
Suboptimal Reaction Kinetics: The reaction between DP-Tet and a dienophile may be too slow for the experimental timeline, leading to a poor signal-to-background ratio.
-
Poor Aqueous Solubility: DP-Tet and other lipophilic tetrazine derivatives can be difficult to dissolve and maintain in physiological buffers, potentially leading to aggregation and reduced bioavailability.
-
High Background Signal: Unreacted fluorescently-labeled tetrazine can accumulate in tissues, leading to high background signal that obscures the specific signal from the target.[1]
-
Stability Issues: While alkyl-substituted tetrazines like DP-Tet are generally more stable than those with electron-withdrawing groups, they can still be susceptible to degradation in the complex in vivo environment.[2][3]
-
Choice of Dienophile: The selection of the dienophile partner is critical and can impact reaction speed, stability, and potential off-target reactions.
Q2: How can I improve the reaction rate of DP-Tet in vivo?
A2: To improve the reaction rate, consider the following:
-
Optimize the Dienophile: Switching to a more reactive dienophile, such as a strained trans-cyclooctene (TCO) derivative, can dramatically increase the reaction rate.[4][5] The choice of dienophile can alter the reaction rate by several orders of magnitude.[6][7]
-
Increase Local Concentration: If possible, strategies to increase the local concentration of either the tetrazine or the dienophile at the target site can enhance the reaction rate.
-
Consider a Different Tetrazine: If slow kinetics persist, switching to a tetrazine with more electron-withdrawing substituents may be necessary, but be mindful of the trade-off with stability.[2][8]
Q3: What should I do if my DP-Tet derivative has poor solubility in my formulation buffer?
A3: Poor aqueous solubility is a common issue for some tetrazine derivatives.[2] Here are some troubleshooting steps:
-
Co-solvents: The use of biocompatible co-solvents such as DMSO or ethanol in small percentages can aid in dissolution. However, their concentration should be carefully optimized to avoid toxicity.
-
Formulation Strategies: Encapsulation in nanoparticles, liposomes, or conjugation to hydrophilic polymers like polyethylene glycol (PEG) can improve solubility and in vivo pharmacokinetics.
-
Synthesize More Hydrophilic Analogs: Consider synthesizing or obtaining tetrazine derivatives with hydrophilic handles. For example, the use of hydrophilic tetrazines has been shown to improve tumor-to-background contrast in PET imaging.[9]
Q4: I am observing a high background signal in my in vivo images. How can I reduce it?
A4: High background from unreacted probes is a frequent challenge.[1] To mitigate this:
-
Use a Fluorogenic Probe: Employ a tetrazine-fluorophore conjugate that is quenched in its native state and becomes fluorescent only after reacting with the dienophile. This "turn-on" mechanism significantly reduces background from the unreacted probe.[1][10]
-
Optimize Dosing and Timing: Carefully titrate the dose of the tetrazine probe and optimize the time between administration and imaging to allow for clearance of the unreacted probe.
-
Pre-targeting Strategies: A two-step pre-targeting approach can be effective. First, administer the dienophile-tagged targeting molecule (e.g., an antibody) and allow it to accumulate at the target and clear from circulation. Then, administer the tetrazine-fluorophore, which will react quickly at the target site.[11]
Troubleshooting Guides
Problem 1: Low or No Signal at the Target Site
| Possible Cause | Troubleshooting Step |
| Slow Reaction Kinetics | 1. Confirm the reactivity of your DP-Tet and dienophile pair in vitro before moving to in vivo experiments. 2. Switch to a more reactive dienophile, such as a strained trans-cyclooctene (TCO).[4][5] 3. If possible, consider a tetrazine with electron-withdrawing groups for faster kinetics, but be aware of decreased stability.[2][8] |
| Poor Bioavailability/Solubility | 1. Assess the solubility of your DP-Tet conjugate in physiological buffer. 2. Use a formulation with biocompatible co-solvents (e.g., DMSO, ethanol) at low concentrations. 3. Consider conjugation to a hydrophilic polymer or encapsulation in a nanoparticle delivery system.[9] |
| Degradation of Tetrazine or Dienophile | 1. Evaluate the stability of your tetrazine and dienophile under physiological conditions (in vitro serum stability assay). Alkyl-substituted tetrazines like DP-Tet are generally more stable.[2] 2. Be aware that some dienophiles, like TCO, can isomerize in the presence of thiols.[3] |
| Inefficient Targeting | 1. Validate the targeting efficacy of your dienophile-conjugated targeting molecule independently. 2. Optimize the dose and circulation time of the targeting molecule. |
Problem 2: High Background Signal Across Non-Target Tissues
| Possible Cause | Troubleshooting Step |
| Excess Unreacted Probe | 1. Reduce the injected dose of the fluorescent tetrazine. 2. Increase the time between probe injection and imaging to allow for clearance of unbound probe. 3. Switch to a fluorogenic tetrazine probe that only fluoresces upon reaction.[1][10] |
| Non-Specific Binding | 1. Increase the hydrophilicity of the tetrazine probe to reduce non-specific hydrophobic interactions.[9] 2. Incorporate PEGylation to improve clearance and reduce non-specific uptake. |
| Poor Clearance Profile | 1. Modify the tetrazine probe to be smaller and more hydrophilic to favor renal clearance.[9] |
Quantitative Data Summary
Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH/water |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | Norbornene | 1.9 | Aqueous Buffer |
| Various substituted tetrazines | TCO | Up to 30,000 | PBS, 37°C |
| Vinylboronic acids | 3,6-dipyridiyl-s-tetrazines | Up to 27 | 5% MeOH/PBS |
Data compiled from multiple sources. Rates can vary significantly based on specific substituents and reaction conditions.[2][4][7][11][12]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pre-targeted Imaging
-
Preparation of Reagents:
-
Dissolve the dienophile-conjugated targeting molecule (e.g., antibody-TCO) in a sterile, biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the DP-Tet-fluorophore conjugate in a suitable vehicle. Due to potential solubility issues, a formulation with a small amount of a biocompatible co-solvent like DMSO may be required, followed by dilution in PBS. Ensure the final concentration of the co-solvent is non-toxic.
-
-
Animal Model:
-
Prepare the animal model (e.g., tumor-bearing mouse) according to your approved institutional animal care and use committee (IACUC) protocol.
-
-
Injection of Targeting Molecule:
-
Administer the dienophile-conjugated targeting molecule via an appropriate route (e.g., intravenous injection).
-
Allow the targeting molecule to circulate and accumulate at the target site while clearing from non-target tissues. This time can range from a few hours to several days depending on the targeting molecule (e.g., 24-72 hours for an antibody).
-
-
Injection of DP-Tet Probe:
-
After the appropriate circulation time for the targeting molecule, administer the DP-Tet-fluorophore conjugate.
-
-
In Vivo Imaging:
-
Image the animal at various time points post-injection of the tetrazine probe using a suitable imaging modality (e.g., fluorescence imaging system). The optimal imaging time will depend on the reaction kinetics and the clearance rate of the unreacted probe.
-
Visualizations
Caption: The inverse electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile.
Caption: A decision tree for troubleshooting common issues in DP-Tet based in vivo imaging.
Caption: A schematic of the pre-targeting workflow for in vivo imaging using DP-Tet.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Non-specific Binding of 3,6-Dipropyl-1,2,4,5-tetrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of 3,6-Dipropyl-1,2,4,5-tetrazine and its derivatives during bioorthogonal labeling and imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound derivatives, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence across the entire sample. | 1. Excess unbound probe: Insufficient washing steps or probe concentration is too high. 2. Probe instability: The tetrazine derivative may be degrading in the experimental buffer, leading to non-specific fluorescence. 3. Hydrophobic interactions: The tetrazine derivative is lipophilic and aggregating or sticking to cellular components non-specifically. | 1. Optimize probe concentration and washing: Perform a concentration titration to find the lowest effective probe concentration. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20). 2. Assess probe stability: Test the stability of your tetrazine derivative in your experimental buffer over time by monitoring its fluorescence. Consider using more stable derivatives or freshly prepared solutions. Electron-withdrawing groups on the tetrazine ring can decrease stability.[1][2] 3. Increase probe hydrophilicity: If possible, choose a tetrazine derivative with improved water solubility. Incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the tetrazine and the functional moiety can significantly reduce non-specific binding. |
| Non-specific signal localized to certain organelles or cellular structures. | 1. Off-target accumulation: The physicochemical properties of the tetrazine derivative (e.g., charge, lipophilicity) may cause it to accumulate in specific compartments like mitochondria or lysosomes. 2. Proteome reactivity: Some tetrazine derivatives can react non-specifically with cellular proteins. | 1. Modify probe design: Altering the overall charge or lipophilicity of the probe can change its subcellular distribution.[3] 2. Use a blocking step: Pre-incubate the sample with a blocking agent such as bovine serum albumin (BSA) to saturate non-specific binding sites.[4][5] 3. Select a less reactive tetrazine derivative: While high reactivity is often desired for the bioorthogonal reaction, a less reactive tetrazine may exhibit lower off-target reactivity. |
| Signal is observed in the negative control (no target). | 1. Autofluorescence: The cells or tissue may have endogenous fluorescence in the detection channel. 2. Non-specific antibody binding (for antibody-based methods): If using an antibody to deliver the dienophile, the antibody itself may be binding non-specifically. | 1. Include an unstained control: Always image an unstained sample to assess the level of autofluorescence. Consider using a fluorophore with a longer wavelength (red or far-red) to minimize autofluorescence. 2. Optimize antibody staining: Titrate the antibody concentration, use an appropriate blocking buffer, and include isotype controls to ensure antibody specificity. |
| Low signal-to-noise ratio. | 1. Suboptimal fluorogenic probe: The "turn-on" ratio of the fluorogenic tetrazine probe may be too low. 2. Inefficient reaction: The reaction between the tetrazine and its dienophile partner may be slow or incomplete. | 1. Choose a probe with a high turn-on ratio: Select a fluorogenic probe specifically designed for a large increase in fluorescence upon reaction.[6][7][8][9][10][11][12] 2. Optimize reaction conditions: Ensure the pH and temperature of the reaction buffer are optimal. Increase the incubation time or the concentration of the reactants if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound derivatives?
A1: Non-specific binding of tetrazine derivatives is often multifactorial. Key contributors include hydrophobic interactions between the probe and cellular components, leading to aggregation and non-specific adsorption. Additionally, the stability of the tetrazine ring in aqueous buffers is crucial; degradation can lead to unintended fluorescence. The inherent reactivity of some tetrazine structures with biological nucleophiles can also contribute to off-target labeling.
Q2: How can I reduce non-specific binding without compromising my specific signal?
A2: A multi-pronged approach is most effective. Start by optimizing your probe concentration through titration to use the minimum amount necessary. Implementing rigorous washing steps after incubation is critical. The addition of a blocking agent like Bovine Serum Albumin (BSA) to your buffer can saturate non-specific binding sites. If you are still experiencing issues, consider using a tetrazine derivative with a hydrophilic linker, such as PEG, to improve solubility and reduce hydrophobic interactions.
Q3: Are certain 3,6-disubstituted tetrazines more prone to non-specific binding than others?
A3: Yes, the substituents at the 3 and 6 positions significantly influence the physicochemical properties of the tetrazine. Highly lipophilic or electron-rich substituents can increase non-specific binding. Conversely, incorporating polar or charged groups can enhance hydrophilicity and reduce non-specific interactions. However, there is often a trade-off between stability, reactivity, and non-specific binding that needs to be considered for each application.[1][2]
Q4: What is a "fluorogenic" tetrazine probe, and how does it help with non-specific binding?
A4: A fluorogenic tetrazine probe is a molecule where the tetrazine moiety quenches the fluorescence of an attached fluorophore. Upon the bioorthogonal reaction with a dienophile (e.g., trans-cyclooctene), the tetrazine ring is consumed, leading to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous as it minimizes the signal from unbound probes, thereby reducing background and improving the signal-to-noise ratio, often enabling "no-wash" imaging.[7][8][12]
Q5: Can the choice of experimental buffer affect non-specific binding?
A5: Absolutely. The pH of the buffer can influence the charge of both your probe and the biological sample, affecting electrostatic interactions. The addition of a non-ionic surfactant, such as Tween-20 (typically at 0.05-0.1%), can help to disrupt hydrophobic interactions and reduce non-specific binding. It is also important to ensure that your tetrazine derivative is stable in the chosen buffer for the duration of the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for select 3,6-disubstituted tetrazine derivatives to aid in experimental design and troubleshooting.
Table 1: Fluorescence Turn-On Ratios of Selected Fluorogenic Tetrazine Probes
| Fluorophore Core | Tetrazine Derivative | Dienophile | Fold Turn-On | Reference |
| BODIPY | Tz-BODIPY-TPP | Light (405 nm) | 12 | [6] |
| BODIPY | Tz-BODIPY-MOR | Light (405 nm) | 3.5 | [6] |
| BODIPY | Tz-BODIPY-Ts | Light (405 nm) | 7 | [6] |
| Tetramethylrhodamine (TMR) | o-TzR | BCN | 95 | [7] |
| Silicon-rhodamine (SiR) | o-TzSiR | BCN | 45 | [7] |
| Difluoroboronated tetrazine | Tz-BF6 | Norbornene | Up to 582 | [9] |
| Pyrazole-modified fluorophore | Tetrazine-functionalized probe | Isonitrile | Up to 3184 | [10] |
| BODIPY | H-tetrazine-BODIPY | trans-cyclooctenol (TCO) | >200 | [11] |
Table 2: Stability of 3,6-Disubstituted Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Buffer Conditions | Half-life (t½) | % Remaining after 12h | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | Not reported | ~15-40% | [2] |
| 3-(pyrimidin-2-yl)-6-phenyl-tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | Not reported | ~20-40% | [2] |
| 3-(pyridin-2-yl)-6-phenyl-tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | Not reported | >75% | [2] |
| 3,6-diphenyl-tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | Not reported | >75% | [2] |
Experimental Protocols
Protocol 1: General Method for Reducing Non-specific Binding in Fixed Cell Imaging
-
Cell Preparation: Grow cells on coverslips to desired confluency. Fix, permeabilize (if required), and wash cells according to your standard protocol.
-
Blocking: Incubate the coverslips in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Incubation (Dienophile Labeling): If using a two-step labeling approach, incubate with your dienophile-modified antibody or probe, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times for 5 minutes each with washing buffer (e.g., PBS with 0.1% Tween-20).
-
Tetrazine Probe Incubation: Dilute the this compound derivative probe to its optimal concentration (pre-determined by titration) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the coverslips four times for 5 minutes each with washing buffer. The final wash can be done with PBS to remove any residual detergent.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and proceed with imaging.
Protocol 2: "No-Wash" Live-Cell Imaging with a Fluorogenic Tetrazine Probe
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Dienophile Labeling: Introduce the dienophile-tagged molecule of interest to the cells (e.g., via metabolic labeling or incubation with a cell-permeable probe) and incubate for the required duration.
-
Probe Preparation: Prepare a stock solution of the high turn-on ratio fluorogenic tetrazine probe in DMSO. Immediately before use, dilute the probe to the final working concentration in pre-warmed, serum-free cell culture medium.
-
Imaging Setup: Place the imaging dish on the microscope stage, equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Probe Addition and Imaging: Acquire a baseline image of the cells before adding the probe. Gently add the diluted fluorogenic tetrazine probe to the cells and immediately begin time-lapse imaging to monitor the fluorescence increase as the probe reacts with its target.
Visualizations
Caption: Workflow for minimizing non-specific binding in a typical two-step labeling experiment.
Caption: A logical flowchart for troubleshooting high background signals in tetrazine labeling experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Non-Specific Binding [reichertspr.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH and temperature on 3,6-Dipropyl-1,2,4,5-tetrazine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dipropyl-1,2,4,5-tetrazine. The information focuses on the impact of pH and temperature on the reactivity of this compound in inverse electron demand Diels-Alder (IEDDA) reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on the influence of pH and temperature.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics. While 3,6-dialkyl tetrazines are generally more stable, their reactivity is lower compared to tetrazines with electron-withdrawing substituents. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely to avoid potential degradation of reactants or products at elevated temperatures. For instance, some Diels-Alder reactions show increased rates at temperatures of 35°C and 45°C[1]. |
| Unfavorable pH: The pH of the reaction medium can influence the stability and reactivity of the tetrazine. While specific data for this compound is limited, other tetrazines have shown pH-dependent reactivity and stability. For example, some tetrazines exhibit degradation in basic aqueous solutions[2]. | Optimize the reaction pH. For aqueous reactions, screen a range of pH values (e.g., 6.0, 7.4, 8.0) to identify the optimal condition for both reactivity and stability. Be aware that basic conditions can sometimes lead to tetrazine degradation[2][3][4]. | |
| Degradation of Tetrazine | High Temperature: Prolonged exposure to elevated temperatures can lead to the thermal decomposition of the tetrazine, identifiable by a loss of the characteristic pink/red color. | Perform the reaction at the lowest temperature that provides a reasonable reaction rate. If higher temperatures are necessary, minimize the reaction time. Consider using a more reactive dienophile to enable lower reaction temperatures. |
| Extreme pH Conditions: Both highly acidic and basic conditions can lead to the degradation of the tetrazine ring. Some tetrazines are known to be unstable under basic conditions[2][3][4]. | Maintain the reaction pH within a mild range (e.g., pH 6-8) unless experimental requirements dictate otherwise. If extreme pH is necessary, consider protecting the tetrazine or using a more stable derivative. | |
| Formation of Side Products | Reaction with Buffer Components: Nucleophilic components of buffer solutions can potentially react with the tetrazine, especially at elevated temperatures or non-neutral pH. | Use non-nucleophilic buffers where possible. If a particular buffer is required, run a control experiment with the tetrazine and buffer alone to assess stability. |
| Dienophile Instability: The dienophile itself may be unstable under the reaction conditions (pH, temperature), leading to the formation of byproducts. | Verify the stability of your dienophile under the intended reaction conditions in a separate control experiment. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound in an IEDDA reaction?
A1: Generally, increasing the reaction temperature will increase the rate of the inverse electron demand Diels-Alder reaction. This is consistent with the principles of chemical kinetics, where higher temperatures provide more energy for molecules to overcome the activation energy barrier. For example, a study on 3,6-diphenyl-s-tetrazine showed a clear increase in the reaction rate constant as the temperature was raised from 25°C to 45°C[1]. While specific data for this compound is not available, a similar trend is expected. However, it is crucial to balance the increased reaction rate with the potential for thermal degradation of the tetrazine at higher temperatures.
Q2: What is the expected impact of pH on the stability of this compound?
Q3: Can the reaction pH influence the reactivity of this compound?
A3: Yes, the pH of the reaction medium can influence the reactivity. While the tetrazine core itself is not expected to have a titratable proton in the typical aqueous pH range, the pH can affect the dienophile or other components in the reaction mixture. For instance, if the dienophile has an ionizable group, its reactivity could be pH-dependent. One study on a different tetrazine system showed that the reaction rate with a vinylboronic acid increased at higher pH due to the deprotonation of the dienophile[2]. Therefore, it is advisable to consider the pKa values of all reactants when optimizing the reaction pH.
Q4: Are there any specific buffer systems that are recommended or should be avoided?
A4: It is generally recommended to use non-nucleophilic buffers to avoid potential side reactions with the tetrazine. Buffers such as phosphate-buffered saline (PBS), HEPES, and MES are commonly used. Buffers containing primary or secondary amines (e.g., Tris) should be used with caution, as amines can potentially react with the tetrazine ring, especially at elevated temperatures. It is always good practice to perform a control experiment to test the stability of the tetrazine in the chosen buffer under the reaction conditions.
Q5: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?
A5: If your reaction is not going to completion, first verify the purity and integrity of your this compound and the dienophile. Degradation during storage can affect reactivity. Next, consider the reaction conditions. If the reaction is slow, a modest increase in temperature (e.g., from room temperature to 37°C or 50°C) can significantly increase the reaction rate. Also, ensure the pH of your reaction medium is optimal and not contributing to the degradation of your starting materials. Finally, check the stoichiometry of your reactants; using a slight excess of the dienophile can sometimes drive the reaction to completion.
Data Presentation
While specific experimental data for the impact of pH and temperature on this compound reactivity is not available in the current literature, the following tables provide an illustrative summary of the expected qualitative and semi-quantitative trends based on studies of analogous tetrazine compounds.
Table 1: Expected Qualitative Impact of pH on this compound Stability and Reactivity
| pH Range | Expected Stability | Expected Reactivity | Notes |
| Acidic (pH < 6) | Generally stable | May be slightly reduced depending on the dienophile's nature. | Extreme acidic conditions (pH < 3) should be avoided as they may lead to hydrolysis over extended periods. |
| Neutral (pH 6-8) | Optimal stability | Good reactivity, commonly used for bioorthogonal reactions. | Most biological applications are performed in this pH range (e.g., PBS at pH 7.4). |
| Basic (pH > 8) | Decreased stability; potential for degradation[2][3][4]. | Can be higher or lower depending on the dienophile's pKa. | Degradation is often observed as a loss of the characteristic pink/red color. |
Table 2: Illustrative Example of Temperature's Impact on the Reaction Rate of a 3,6-Disubstituted Tetrazine
Data below is based on a study of 3,6-diphenyl-s-tetrazine and is for illustrative purposes only. A similar trend is expected for this compound.
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹)[1] |
| 25 | 19.1 |
| 35 | 27.2 |
| 45 | 36.4 |
Experimental Protocols
The following are generalized protocols for determining the impact of pH and temperature on the reactivity and stability of this compound.
Protocol 1: Determining the Stability of this compound at Different pH Values
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8, 10). Ensure the buffers are non-nucleophilic.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Incubation: Dilute the tetrazine stock solution into each buffer to a final concentration suitable for UV-Vis spectrophotometry (typically in the µM range). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Data Acquisition: At regular time intervals, measure the absorbance of the tetrazine at its λmax (typically around 520-540 nm for dialkyl tetrazines).
-
Data Analysis: Plot the absorbance versus time for each pH value. The rate of decrease in absorbance corresponds to the rate of degradation. Calculate the half-life of the tetrazine at each pH.
Protocol 2: Measuring the Reaction Rate of this compound with a Dienophile at Different Temperatures
-
Reactant Preparation: Prepare stock solutions of this compound and the chosen dienophile in a suitable solvent.
-
Temperature Control: Use a temperature-controlled UV-Vis spectrophotometer or a water bath to maintain the desired reaction temperatures (e.g., 25°C, 35°C, 45°C).
-
Kinetic Measurement: In a cuvette, mix the tetrazine and a stoichiometric excess of the dienophile at the desired temperature.
-
Data Acquisition: Immediately begin monitoring the decrease in the absorbance of the tetrazine at its λmax over time.
-
Data Analysis: Under pseudo-first-order conditions (with excess dienophile), the natural logarithm of the absorbance versus time will yield a linear plot. The slope of this line is the observed rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile. Repeat this for each temperature.
-
Arrhenius Analysis (Optional): Plot ln(k₂) versus 1/T (in Kelvin) to generate an Arrhenius plot. The slope of this plot can be used to determine the activation energy (Ea) of the reaction.
Mandatory Visualization
Caption: Workflow for optimizing pH and temperature in IEDDA reactions.
Caption: Relationship between pH, temperature, and tetrazine reactivity.
References
- 1. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Background Signal in Fluorescence Microscopy with Tetrazine Probes
Welcome to the technical support center for fluorescence microscopy applications utilizing tetrazine probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a high signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence microscopy experiments with tetrazine probes.
Issue 1: High background fluorescence across the entire field of view.
High background fluorescence can obscure the specific signal from your labeled target, making data interpretation difficult. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Excess unbound tetrazine probe | While many tetrazine probes are fluorogenic and have low fluorescence when unbound, high concentrations can still contribute to background.[1][2] Optimize the probe concentration by performing a titration to find the lowest effective concentration. For non-fluorogenic or weakly fluorogenic probes, thorough washing after the labeling step is crucial. |
| Non-specific binding of the tetrazine-dye conjugate | Some tetrazine-fluorophore conjugates can non-specifically adhere to cellular structures or the coverslip.[3] To mitigate this, introduce a blocking step before adding the probe. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody (if applicable).[4] |
| Autofluorescence of cells or tissue | Biological samples naturally fluoresce, which can contribute to background noise.[5][6] This is more prominent in the blue and green channels. If possible, use red or far-red emitting fluorophores to minimize autofluorescence. For fixed samples, autofluorescence quenching reagents can be applied.[5][6][7] |
| Probe aggregation | Tetrazine probes, especially those with hydrophobic fluorophores, can form aggregates that lead to bright, punctate background signals.[8][9][10] To prevent this, ensure the probe is fully dissolved in a suitable solvent before diluting in aqueous buffer. Sonication of the stock solution can help break up aggregates. |
Issue 2: Punctate or speckled background fluorescence.
This often indicates the presence of probe aggregates or non-specific binding to subcellular structures.
| Potential Cause | Recommended Solution |
| Probe precipitation | The tetrazine probe may not be fully soluble in the imaging buffer, leading to the formation of fluorescent precipitates. Ensure that the final concentration of any organic solvent (like DMSO) used to dissolve the probe is low (typically <1%) and compatible with your sample. |
| Binding to dead cells | Dead or dying cells can non-specifically take up fluorescent probes, appearing as bright, punctate signals. Use a viability stain to distinguish live and dead cells and exclude the latter from your analysis. Ensure gentle handling of cells throughout the experiment to maintain cell health. |
| Non-specific binding to intracellular compartments | Certain dye structures have a propensity to accumulate in specific organelles, such as mitochondria or lysosomes. If your target is not in these compartments, this can appear as background. Consider using a different fluorophore or a tetrazine probe specifically designed for high water solubility and low non-specific binding.[1] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about using tetrazine probes in fluorescence microscopy.
Q1: What is the primary strategy to minimize background with tetrazine probes?
The most effective strategy is to use fluorogenic tetrazine probes.[1][2][11] These probes are designed to be "dark" or have very low fluorescence in their unbound state and become highly fluorescent only after reacting with their target (e.g., a trans-cyclooctene (TCO) modified molecule).[1][12] This "turn-on" mechanism inherently reduces the background signal from unreacted probes, often eliminating the need for wash steps, which is particularly advantageous for live-cell imaging.[13][14]
Q2: How do I choose the right fluorogenic tetrazine probe?
The choice depends on several factors:
-
"Turn-on" Ratio: This is the fold-increase in fluorescence intensity upon reaction. A higher turn-on ratio will provide a better signal-to-noise ratio.[3][12]
-
Wavelength: Select a fluorophore that is compatible with your microscope's lasers and detectors and has minimal spectral overlap with other fluorophores in your experiment. Red-shifted fluorophores are often preferred to reduce cellular autofluorescence.[12]
-
Cell Permeability: For intracellular targets, choose a probe that can efficiently cross the cell membrane. For extracellular targets, a cell-impermeable probe will reduce background from intracellular uptake.[1][15]
-
Reaction Kinetics: The speed of the reaction between the tetrazine and its dienophile partner is important, especially for dynamic live-cell imaging. H-tetrazines generally have faster kinetics than Me-tetrazines but may have lower stability.[1][3]
Q3: What are the key quenching mechanisms in fluorogenic tetrazine probes?
The primary quenching mechanisms include:
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from the excited fluorophore to the tetrazine, which then dissipates the energy non-radiatively. This is common for blue and green-emitting dyes.[1][3]
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to the tetrazine, quenching the fluorescence. This is a dominant mechanism for some red-absorbing dyes.[1][16]
-
Through-Bond Energy Transfer (TBET): This mechanism can lead to very efficient quenching when the tetrazine is rigidly attached to the fluorophore.[9]
Q4: When are washing steps necessary?
With highly fluorogenic probes, "no-wash" imaging is often possible.[13] However, washing may still be beneficial in the following situations:
-
When using tetrazine probes with a low turn-on ratio.
-
If high concentrations of the probe are used.
-
If the probe exhibits some level of non-specific binding.
-
For super-resolution microscopy techniques where minimizing any out-of-focus light is critical.[1]
Q5: How can I reduce autofluorescence in my samples?
-
Spectral Separation: Use fluorophores that emit in the red or far-red spectrum, where cellular autofluorescence is typically lower.
-
Quenching Agents: For fixed samples, commercially available autofluorescence quenching agents can be used.[5][6]
-
Proper Fixation: Inadequate or improper fixation can sometimes increase autofluorescence. Ensure your fixation protocol is optimized for your sample type.
-
Unstained Control: Always include an unstained control sample to assess the level of autofluorescence in your experiment.
Quantitative Data
Table 1: Comparison of Fluorescence Turn-On Ratios for Various Tetrazine-Fluorophore Conjugates
| Fluorophore | Tetrazine Derivative | Dienophile | Fold Turn-On | Reference |
| ATTO425 | Me-Tet | TCO-Lys | 15-40 | [1][3] |
| ATTO465 | Me-Tet | TCO-Lys | 15-40 | [1][3] |
| ATTO488 | Me-Tet | TCO*-Lys | 15-40 | [1][3] |
| TMR | o-Tz | BCN | 95 | [12] |
| SiR | o-Tz | BCN | 45 | [12] |
| BODIPY-FL | Tetrazine | trans-cyclooctene | >100 | [11] |
| Coumarin | Tetrazine | trans-cyclooctene | up to 11,000 | |
| Difluoroboronated | Tz-BF | Norbornene | up to 582 | [17] |
| Pyrazole Adduct | Tetrazine | Isonitrile | up to 3184 | [14] |
TCO*-Lys: Lysine modified with trans-cyclooctene; BCN: Bicyclononyne
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells with a Fluorogenic Tetrazine Probe (No-Wash)
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture cells to the desired confluency.
-
Target Labeling: Introduce the dienophile (e.g., TCO-modified antibody or small molecule) to the cells and incubate for the recommended time and temperature to allow for target binding.
-
Washing (Optional): Gently wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound dienophile.
-
Tetrazine Probe Incubation: Prepare the fluorogenic tetrazine probe solution in pre-warmed imaging medium at the optimized concentration. Add the probe solution to the cells and incubate. Incubation times can range from 10 minutes to 1 hour, depending on the reaction kinetics.[1]
-
Imaging: Proceed directly to imaging without washing out the tetrazine probe.
Protocol 2: Staining Protocol for Fixed Cells with a Tetrazine Probe (with Washing and Blocking)
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes (for intracellular targets).
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Target Labeling (if applicable):
-
If using an indirect detection method, incubate with the primary antibody followed by a dienophile-conjugated secondary antibody, with appropriate washing steps in between.
-
-
Tetrazine Probe Incubation:
-
Dilute the tetrazine probe in blocking buffer to the desired concentration.
-
Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells 3-5 times with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the sample using appropriate laser lines and emission filters.
-
Visualizations
Caption: General experimental workflow for fluorescence microscopy with tetrazine probes.
Caption: Troubleshooting logic for high background signal in tetrazine probe experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 8. Co-aggregation as A Simple Strategy for Preparing Fluorogenic Tetrazine Probes with On-Demand Fluorogen Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-orthogonally activated tetraphenylene-tetrazine aggregation-induced emission fluorogenic probes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Alkyl-Substituted Tetrazines in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of 3,6-dipropyl-1,2,4,5-tetrazine and other alkyl-substituted tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions. This analysis is supported by experimental data from the literature and detailed experimental protocols.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a dienophile is a cornerstone of bioorthogonal chemistry, enabling the selective labeling and modification of biomolecules in complex biological systems. The reactivity of the tetrazine component is a critical parameter that can be tuned by modifying the substituents at the 3 and 6 positions of the heterocyclic ring. While electron-withdrawing groups are known to dramatically increase the reaction rate, alkyl-substituted tetrazines offer a balance of moderate reactivity and increased stability. This guide focuses on the reactivity of this compound in comparison to other alkyl-substituted and commonly used tetrazines.
General Principles of Tetrazine Reactivity
The rate of the iEDDA reaction is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. Electron-donating groups, such as alkyl chains, raise the LUMO energy of the tetrazine, which is expected to decrease the reaction rate compared to tetrazines bearing electron-withdrawing substituents.[1] Within a homologous series of 3,6-dialkyl-1,2,4,5-tetrazines, it is anticipated that longer alkyl chains like propyl groups will have a slightly more pronounced electron-donating effect and introduce more steric hindrance compared to methyl groups, potentially leading to a modest decrease in reactivity.
Quantitative Comparison of Tetrazine Reactivity
| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di-methyl | Ethylene (computational) | (Higher than diphenyl) | Gas Phase | [2] |
| 3,6-di-phenyl | Bicyclononyne (BCN) | 3.6 | Methanol | [1] |
| 3,6-di-(pyridin-2-yl) | Bicyclononyne (BCN) | 118 | Methanol | [1] |
| 3,6-di-(4-(trifluoromethyl)phenyl) | Bicyclononyne (BCN) | 10 | Methanol | [1] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | Bicyclononyne (BCN) | 125 | Methanol | [1] |
| 3,6-di-phenyl | trans-cyclooctene (TCO) | ~3,100 | Methanol | [3] |
| 3,6-di-(pyridin-2-yl) | trans-cyclooctene (TCO) | 22,000 | Methanol | [4] |
Note: The computational result for 3,6-dimethyl-1,2,4,5-tetrazine with ethylene suggests a higher intrinsic reactivity compared to the diphenyl variant, which is counterintuitive to the general electronic effects. The authors of the study attribute this to lower distortion energy and increased electrostatic attraction in the transition state, highlighting that frontier molecular orbital interactions are not the sole determinants of reactivity.[2] However, in reactions with more commonly used, strained dienophiles, the electronic effects are expected to play a more significant role.
Based on the established principles, the reactivity of this compound is expected to be in the same order of magnitude as, or slightly lower than, 3,6-dimethyl-1,2,4,5-tetrazine due to the increased electron-donating nature and steric bulk of the propyl groups.
Visualizing the iEDDA Reaction Pathway
The following diagram illustrates the general mechanism of the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and a strained alkene dienophile, such as trans-cyclooctene.
Caption: General mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Detailed Experimental Protocols
The determination of second-order rate constants for iEDDA reactions is typically performed using UV-Vis spectrophotometry under pseudo-first-order conditions.
Protocol for Kinetic Measurements:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in a suitable solvent like methanol, acetonitrile, or a buffered aqueous solution).
-
Prepare a stock solution of the dienophile (e.g., trans-cyclooctene or bicyclononyne) at a concentration at least 10-fold higher than the tetrazine stock solution in the same solvent.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, mix the tetrazine solution with the dienophile solution to achieve the final desired concentrations. The dienophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm) over time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance no longer changes).
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the absorbance at time t to the initial absorbance (ln(Aₜ/A₀)) against time.
-
The negative slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with several different concentrations of the dienophile.
-
Plot k_obs against the concentration of the dienophile. The slope of this second linear plot is the second-order rate constant (k₂).
-
Conclusion
The reactivity of this compound is expected to be lower than that of tetrazines substituted with electron-withdrawing groups, which is a general trend for alkyl-substituted tetrazines. This is due to the electron-donating nature of the alkyl groups, which raises the LUMO energy of the tetrazine. While direct experimental data for the dipropyl derivative is scarce, comparisons with 3,6-dimethyl-1,2,4,5-tetrazine suggest a reactivity that is suitable for applications where a balance between reaction rate and stability is desired. Researchers should consider that while aryl- and heteroaryl-substituted tetrazines offer significantly faster kinetics, alkyl-substituted variants may provide advantages in terms of stability and reduced off-target reactions in certain biological contexts. The choice of tetrazine for a specific application will therefore depend on the required reaction timescale and the stability demands of the experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Labeling Specificity of 3,6-Dipropyl-1,2,4,5-tetrazine in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal labeling, enabling the specific modification of biomolecules in their native environments. The selection of the tetrazine derivative is critical for the success of these experiments, with factors such as reaction kinetics, stability, and labeling specificity being of paramount importance. This guide provides an objective comparison of 3,6-Dipropyl-1,2,4,5-tetrazine with other commonly used tetrazine derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Introduction to Tetrazine-Based Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The IEDDA reaction between a 1,2,4,5-tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity.[2][3][4] This reaction proceeds rapidly and irreversibly under physiological conditions, leading to the formation of a stable dihydropyridazine conjugate and the release of nitrogen gas.[5][6] The versatility of this chemistry has led to its widespread application in cellular imaging, proteomics, and drug delivery.[6][7]
The reactivity and stability of the tetrazine core can be finely tuned by modifying the substituents at the 3 and 6 positions.[8][9][10] Electron-withdrawing groups tend to accelerate the reaction kinetics but may decrease the stability of the tetrazine in aqueous environments.[8][11] Conversely, electron-donating groups, such as the propyl groups in this compound, generally enhance stability, a crucial factor for multi-step or long-term labeling experiments in complex biological samples.[11]
Comparative Analysis of Tetrazine Derivatives
The choice of a tetrazine derivative for a specific biological application is a trade-off between reaction speed and stability. The following table summarizes the key performance characteristics of this compound in comparison to other representative tetrazine analogues.
| Tetrazine Derivative | Structure | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability in PBS (pH 7.4) | Key Characteristics |
| This compound | Unavailable | Estimated to be on the lower end due to electron-donating alkyl groups. | Expected to be high due to electron-donating nature of alkyl groups.[11] | High stability, suitable for long-term studies. Lower reactivity may require higher concentrations or longer reaction times. |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Unavailable | ~118 (with BCN)[9] | Moderate to low.[12][13] | High reactivity due to electron-withdrawing pyridyl groups. Often used for rapid labeling.[9] |
| 3-(p-benzylamino)-1,2,4,5-tetrazine (H-Tetrazine) | Unavailable | ~3.3 x 10³ | Good | A commonly used, commercially available tetrazine with a good balance of reactivity and stability.[14] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Unavailable | ~3.6 (with BCN)[9] | Good | A stable tetrazine derivative with moderate reactivity.[9] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Unavailable | Intermediate | Good | Asymmetric substitution allows for a balance of properties. |
Note: The reaction rates can vary depending on the specific dienophile and reaction conditions.
Experimental Protocols
To ensure the validation of labeling specificity, the following experimental protocols are provided as a reference for key assays.
The kinetics of the IEDDA reaction are typically determined using UV-Vis spectroscopy by monitoring the disappearance of the characteristic tetrazine absorbance over time.
-
Materials: Tetrazine derivative, dienophile (e.g., TCO-PEG), PBS (pH 7.4), quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of the tetrazine and dienophile in an appropriate solvent (e.g., DMSO, DMF).
-
Dilute the stock solutions in PBS to the desired final concentrations. A pseudo-first-order condition is typically employed with the dienophile in significant excess (e.g., 10-fold or more).
-
Initiate the reaction by mixing the tetrazine and dienophile solutions in a quartz cuvette.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically between 510-540 nm) over time.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.
-
The stability of the tetrazine derivative in a complex biological environment is crucial for its effective use.
-
Materials: Tetrazine derivative, PBS (pH 7.4), cell culture medium (e.g., DMEM with 10% FBS), HPLC system with a UV detector.
-
Procedure:
-
Prepare a stock solution of the tetrazine derivative.
-
Add the tetrazine to the biological medium of choice to a final concentration suitable for detection.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Analyze the aliquot by reverse-phase HPLC, monitoring the peak corresponding to the tetrazine at its λmax.
-
Quantify the amount of remaining tetrazine at each time point by integrating the peak area and plot the percentage of intact tetrazine versus time to determine its half-life.[11][12][13]
-
This assay confirms the specific covalent labeling of a target protein that has been metabolically or genetically engineered to contain a dienophile.[15][16][17]
-
Materials: Cells expressing the dienophile-modified target protein, cell lysis buffer, tetrazine-fluorophore conjugate, SDS-PAGE gels, fluorescence gel scanner.
-
Procedure:
-
Culture the cells expressing the dienophile-modified protein. A control cell line not expressing the modified protein should be run in parallel.
-
Treat the cells with the tetrazine-fluorophore conjugate at an appropriate concentration and for a sufficient duration.
-
Wash the cells to remove any unreacted tetrazine-fluorophore.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner. A specific fluorescent band should appear only in the lane corresponding to the cells expressing the dienophile-modified protein and treated with the tetrazine-fluorophore. This confirms the specific covalent labeling of the target protein.
-
Visualizations
Caption: General workflow for bioorthogonal labeling in a biological system.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility and Cytotoxicity of 3,6-Dipropyl-1,2,4,5-tetrazine: A Comparative Guide
An essential component of the bioorthogonal chemistry toolkit, 3,6-Dipropyl-1,2,4,5-tetrazine and its derivatives have enabled significant advancements in in vivo imaging, drug delivery, and diagnostics. A critical aspect of their utility lies in their biocompatibility and low cytotoxicity, ensuring minimal perturbation to biological systems. This guide provides a comparative assessment of the biocompatibility and cytotoxicity of this compound, benchmarked against other bioorthogonal reagents, and supported by established experimental protocols.
While specific toxicological data for this compound is not extensively available in the public domain, the broader class of 1,2,4,5-tetrazine derivatives is generally considered to possess good biocompatibility for in vivo applications.[1][2] Their utility in live-cell imaging and pre-targeted therapies underscores their low interference with native biochemical processes. However, it is important to note that the cytotoxic profile of tetrazine derivatives can be influenced by their substituents. For instance, certain structurally complex tetrazine derivatives designed as anti-cancer agents have demonstrated potent cytotoxic effects with IC50 values in the low micromolar range.[3][4][5] In contrast, simpler tetrazines, such as some halogenated derivatives, have also been noted for their cytotoxic potential.[6][7]
This guide will focus on the expected biocompatibility of simple alkyl-substituted tetrazines used in bioorthogonal chemistry and compare them with alternative reagents.
Comparative Cytotoxicity Data
To provide a quantitative comparison, the following table summarizes available cytotoxicity data (IC50 values) for various bioorthogonal reagents. It is important to note that direct comparisons should be made with caution due to variations in cell lines, assay conditions, and exposure times.
| Compound/Reaction Pair | Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Tetrazine Derivatives (Anticancer Focused) | ||||
| Bis(indolyl)-tetrazine derivative 5b | Tetrazine | MCF-7 | 7.57 | [3] |
| Bis(indolyl)-tetrazine derivative 5f | Tetrazine | T-47D | 4.69 | [3] |
| s-Tetrazine derivative 3q | Tetrazine | P-388, Bel-7402, MCF-7, A-549 | 0.5 - 0.7 | [4][5] |
| Alternative Bioorthogonal Reagents | ||||
| Dibenzocyclooctyne (DBCO) | Cyclooctyne (SPAAC) | A549 | > 100 | [8] |
| Bicyclo[6.1.0]nonyne (BCN) derivatives | Cyclooctyne (SPAAC) | Various | Generally low toxicity reported | [9][10] |
| Copper(I) (CuAAC Catalyst) | Catalyst | Various | Known to be cytotoxic | [2] |
Note: Data for this compound is not available. The presented tetrazine derivatives are structurally distinct and were investigated for their antitumor properties, not as inert bioorthogonal reagents.
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of any new chemical entity intended for biological applications. Standardized in vitro assays provide reproducible and quantitative measures of a compound's effect on cell viability and proliferation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control substances. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
To distinguish between different modes of cell death (apoptosis vs. necrosis), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.
Potential Interaction with Cellular Signaling Pathways
As xenobiotics, tetrazine-based compounds are subject to cellular metabolism, which is primarily orchestrated by a network of enzymes and transcription factors. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of xenobiotic metabolism. Upon binding of a ligand, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This leads to the transcriptional activation of genes encoding Phase I and Phase II metabolizing enzymes, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). These enzymes work to detoxify and facilitate the excretion of foreign compounds. While direct evidence of this compound interacting with the AhR pathway is lacking, it represents a plausible route for its cellular processing.
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying 3,6-Dipropyl-1,2,4,5-tetrazine Conjugation Efficiency: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of reaction efficiency is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. Among the various tetrazine derivatives, 3,6-Dipropyl-1,2,4,5-tetrazine offers a balance of reactivity and stability. This guide provides a comprehensive comparison of two primary analytical techniques for quantifying its conjugation efficiency: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of this compound conjugation efficiency. Both methods offer powerful means to assess the success of a bioconjugation reaction, each with distinct advantages and considerations.
At a Glance: HPLC vs. Mass Spectrometry for Tetrazine Conjugation Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Readout | Chromatographic peak area (UV-Vis absorbance) | Mass-to-charge ratio (m/z) of ions |
| Quantitative Capability | Excellent for determining relative quantities and purity | High sensitivity for detecting low-abundance species and determining conjugation ratios |
| Structural Information | Limited to retention time, which infers identity | Provides precise molecular weight, confirming conjugate identity and modifications |
| Sensitivity | Good, typically in the micromolar range | Excellent, often reaching picomolar to femtomolar levels |
| Throughput | Generally higher for routine analysis | Can be lower, especially with complex sample preparation |
| Complexity | Relatively straightforward operation and data analysis | More complex instrumentation and data interpretation |
| Cost | Lower initial instrument and operational costs | Higher initial instrument and maintenance costs |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a UV-Vis detector, is a robust and widely accessible method for monitoring the progress and quantifying the efficiency of tetrazine conjugations. The analysis leverages the distinct chromophoric properties of the tetrazine ring, which absorbs light in the visible range (typically around 520-540 nm for many tetrazines). The disappearance of the tetrazine reactant's peak and the appearance of the conjugated product's peak can be accurately measured.
Strengths:
-
Excellent for Purity Assessment: HPLC provides a clear picture of the reaction mixture's complexity, separating unreacted starting materials, the desired conjugate, and any side products.
-
Robust Quantification: By integrating the peak areas of the starting material and the product, the conversion percentage and thus the conjugation efficiency can be reliably calculated.
-
Cost-Effective and Accessible: HPLC systems are common in most research laboratories, making this a readily available analytical tool.
Limitations:
-
Indirect Identification: While retention time is a good indicator, it does not definitively confirm the identity of the product. Co-elution with impurities can also lead to inaccurate quantification.
-
Lower Sensitivity: Compared to mass spectrometry, HPLC with UV detection is less sensitive, which can be a limitation when working with very low concentrations of reactants.
-
Limited Structural Information: HPLC does not provide direct information about the molecular weight or structure of the eluted compounds.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for both the identification and quantification of bioconjugation products. For protein and peptide conjugations, techniques like electrospray ionization (ESI) are commonly used.
Strengths:
-
Unambiguous Identification: MS provides the exact molecular weight of the conjugate, confirming a successful reaction and allowing for the identification of any modifications or side products.
-
High Sensitivity: Mass spectrometers can detect and quantify minute amounts of sample, making it ideal for reactions with low product yields or when sample material is limited.
-
Determination of Conjugation Ratio: For macromolecules like proteins, deconvolution of the mass spectrum can reveal the distribution of species with different numbers of conjugated tetrazines (e.g., 0, 1, 2, or more tetrazines per protein).
Limitations:
-
Quantitative Complexity: While highly sensitive, accurate quantification with MS can be more complex than with HPLC and may require the use of internal standards.
-
Higher Cost and Complexity: Mass spectrometers are more expensive to purchase and maintain, and their operation and data analysis require more specialized expertise.
-
Potential for Ion Suppression: The presence of salts or other non-volatile components in the sample can interfere with the ionization process, affecting signal intensity and quantification.
Experimental Protocols
Representative Protocol for HPLC Analysis
This protocol outlines a general procedure for quantifying the conjugation of this compound to a dienophile-modified peptide or small molecule.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for many small molecule and peptide separations.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength corresponding to the absorbance maximum of this compound (around 530 nm) and a wavelength suitable for the conjugate and starting dienophile (e.g., 220 nm or 280 nm for peptides).
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid dilution in mobile phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the this compound, the dienophile-modified starting material, and the conjugate based on their retention times (determined by injecting standards of the starting materials).
-
Calculate the conjugation efficiency by comparing the peak area of the remaining tetrazine at a given time point to its initial peak area at t=0, or by the relative peak area of the product to the sum of the areas of the product and remaining starting material.
Representative Protocol for Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of a protein-tetrazine conjugate using LC-MS.
1. Instrumentation:
-
An LC-MS system, typically a reverse-phase HPLC or UPLC coupled to an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
2. LC Conditions:
-
Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A gradient tailored to the hydrophobicity of the protein, for example:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
3. MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: A wide range to encompass the expected charge states of the protein and its conjugate (e.g., m/z 500-4000).
-
Capillary Voltage, Cone Voltage, and Source Temperature: Optimize for the specific protein and instrument.
-
Data Acquisition: Acquire data in full scan mode.
4. Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method (e.g., a spin desalting column) to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample in an appropriate buffer (e.g., Mobile Phase A) to a final concentration suitable for the instrument (typically in the low micromolar to nanomolar range).
5. Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the elution profile of the protein.
-
Generate the mass spectrum for the protein peak.
-
Use deconvolution software (e.g., MaxEnt1) to convert the charge state envelope into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more tetrazine molecules.
-
The conjugation efficiency and degree of labeling can be determined from the relative intensities of these peaks.
Visualizing the Workflow
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC and mass spectrometry for quantifying this compound conjugation efficiency depends on the specific requirements of the experiment.
-
For routine monitoring of reaction progress, determination of purity, and straightforward quantification of conversion in well-characterized systems, HPLC with UV detection is often the more practical and cost-effective choice. Its robustness and ease of use make it a workhorse for many bioconjugation labs.
-
When unambiguous confirmation of the conjugate's identity is required, when working with very low sample concentrations, or when it is necessary to determine the precise degree of labeling on a macromolecule, mass spectrometry is the superior technique. The detailed molecular information it provides is invaluable for in-depth characterization and troubleshooting of complex conjugation reactions.
In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the conjugation process. HPLC can be used for rapid, high-throughput screening and routine analysis, while MS can be employed for detailed characterization of the final product and for troubleshooting any unexpected results.
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of 3,6-Dipropyl-1,2,4,5-tetrazine and its Ligation Products
For researchers, scientists, and drug development professionals, the in vivo stability of bioorthogonal reagents is a critical parameter determining their utility in preclinical and clinical applications. This guide provides a comparative assessment of the in vivo stability of 3,6-Dipropyl-1,2,4,5-tetrazine and its ligation products, alongside alternative bioorthogonal chemistries. The information is supported by experimental data and detailed protocols to aid in the selection and application of these powerful chemical tools.
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is renowned for its exceptionally fast kinetics, making it a cornerstone of in vivo chemistry.[1][2] Among the diverse family of tetrazines, 3,6-disubstituted variants offer a tunable platform where the substituents significantly influence both reactivity and stability. While highly reactive tetrazines often exhibit lower stability in physiological conditions, more stable analogues are crucial for applications requiring longer circulation times. This guide focuses on this compound, a representative 3,6-dialkyl tetrazine, which is expected to exhibit enhanced stability due to the electron-donating nature of the alkyl groups.
Comparative In Vivo Stability: Tetrazine Ligation vs. Alternatives
The selection of a bioorthogonal reaction for in vivo applications hinges on a delicate balance between reaction kinetics and the stability of the reactants and products. The tetrazine ligation, particularly with strained trans-cyclooctene (TCO) dienophiles, offers unparalleled speed.[2] However, the stability of both the tetrazine and the TCO, as well as the resulting dihydropyridazine product, must be considered.
| Bioorthogonal Reaction | Reactant 1 Stability (in vivo) | Reactant 2 Stability (in vivo) | Ligation Product Stability (in vivo) | Key Considerations |
| Tetrazine Ligation | This compound: Expected to have good stability due to electron-donating alkyl groups. While specific in vivo half-life data is limited, related 3,6-diphenyl-s-tetrazine conjugates show significant stability, with 75% of the intact probe remaining in blood after 2 hours.[3] | trans-Cyclooctene (TCO): Generally stable, but can be susceptible to isomerization and interactions with copper-containing proteins.[4] | Dihydropyridazine: The initial ligation product can undergo in vivo aromatization to a more stable pyridazine.[3] | Fastest known bioorthogonal reaction. Stability can be tuned by modifying tetrazine substituents. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide: Highly stable and bioorthogonal. | Cyclooctyne (e.g., DBCO, BCN): Generally stable, though some cyclooctynes can react with thiols. | Triazole: Exceptionally stable. | Slower kinetics compared to tetrazine ligation. Excellent stability of reactants and product. |
| Staudinger Ligation | Azide: Highly stable and bioorthogonal. | Phosphine: Can be susceptible to air oxidation and metabolism by cytochrome P450 enzymes. | Aza-ylide/Amide: The final amide bond is stable. | Slowest kinetics of the three. The potential for phosphine oxidation is a limitation for long-term in vivo studies. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of this compound
This protocol outlines a general procedure to determine the stability of a tetrazine derivative in plasma, which serves as a crucial first step before in vivo studies.
Materials:
-
This compound
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar, stable compound)
-
LC-MS grade water and formic acid
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in an appropriate organic solvent (e.g., DMSO or ACN).
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In microcentrifuge tubes, add the tetrazine stock solution to the plasma to achieve a final concentration of 1-10 µM.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-tetrazine mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add 3 volumes of ice-cold ACN containing the internal standard to the plasma aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the tetrazine remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining versus time and determine the in vitro half-life (t½) from the decay curve.
-
Protocol 2: In Vivo Pharmacokinetic and Stability Study
This protocol provides a framework for assessing the in vivo stability and pharmacokinetic profile of this compound.
Materials:
-
This compound formulated for in vivo administration (e.g., in a solution of saline with a co-solvent like DMSO or PEG).
-
Laboratory animals (e.g., mice or rats).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
Materials for sample preparation and LC-MS/MS analysis as described in Protocol 1.
Procedure:
-
Animal Dosing: Administer this compound to the animals via the desired route (e.g., intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent tetrazine and any potential metabolites.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the tetrazine versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
-
Metabolite Identification:
-
Analyze plasma, urine, and feces samples by high-resolution mass spectrometry to identify potential metabolites.
-
Visualizing In Vivo Fate: Pathways and Workflows
To understand the journey of this compound and its ligation products within a biological system, we can visualize the key processes involved.
Caption: Experimental workflow for in vitro and in vivo stability assessment.
Caption: Potential in vivo fate of this compound.
Conclusion
The in vivo stability of this compound is a key determinant of its suitability for various bioorthogonal applications. Due to its electron-donating propyl groups, it is anticipated to possess greater stability compared to more reactive, electron-deficient tetrazines, making it a promising candidate for studies requiring longer circulation times. While specific in vivo half-life data for this particular derivative is not extensively available, the provided protocols and comparative data with other bioorthogonal reactions offer a robust framework for its evaluation and application. The choice between tetrazine ligation and other bioorthogonal methods will ultimately depend on the specific requirements of the in vivo experiment, balancing the need for rapid kinetics against the demand for long-term stability of all components. As research in this field continues, a deeper understanding of the in vivo behavior of a wider range of tetrazine derivatives will undoubtedly expand the toolkit for researchers in chemical biology and drug development.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 3,6-Dipropyl-1,2,4,5-tetrazine: A Comparative Guide to Bioorthogonal Reaction Pairs
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal chemistry, enabling the selective labeling and manipulation of biomolecules in complex biological systems. Among the diverse array of tetrazine reagents, 3,6-disubstituted-1,2,4,5-tetrazines offer a tunable platform where the substituents at the 3 and 6 positions dictate the reactivity and stability of the molecule. This guide provides a comprehensive benchmark of 3,6-Dipropyl-1,2,4,5-tetrazine (DP-Tz) against other commonly employed bioorthogonal reaction pairs, supported by quantitative data and detailed experimental protocols.
Data Presentation: Reaction Kinetics and Stability
The efficacy of a bioorthogonal reaction is primarily determined by its kinetics, represented by the second-order rate constant (k₂), and the stability of the reagents under physiological conditions. The following table summarizes these key parameters for DP-Tz and other relevant tetrazine-dienophile pairs. Electron-donating alkyl groups, such as the propyl groups in DP-Tz, generally lead to increased stability but slower reaction kinetics compared to tetrazines bearing electron-withdrawing substituents.[1]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| This compound (DP-Tz) | TCO | ~1.3 x 10³ (estimated for dialkyl-Tz) | PBS, 37°C |
| 3,6-Dimethyl-1,2,4,5-tetrazine | TCO | 1.3 x 10³ | PBS, 37°C |
| 3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 2.4 x 10³ | PBS, 37°C |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | TCO | 2.0 x 10³ | MeOH/H₂O (9:1) |
| 3,6-Diphenyl-1,2,4,5-tetrazine | TCO | 3.3 x 10² | CH₃CN |
| 3,6-Diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | MeOH |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | MeOH |
Experimental Protocols
Determining Second-Order Rate Constants using UV-Vis Spectroscopy
This protocol outlines the determination of the second-order rate constant for the reaction between a tetrazine and a dienophile by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Tetrazine stock solution (e.g., 1 mM in DMSO)
-
Dienophile stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the tetrazine in the reaction buffer at a known concentration (e.g., 50 µM).
-
Record the initial absorbance spectrum of the tetrazine solution to identify the wavelength of maximum absorbance (λ_max), which is typically around 520-540 nm for tetrazines.[2]
-
Prepare a solution of the dienophile in the reaction buffer at a concentration that is in large excess (at least 10-fold) of the tetrazine concentration. This ensures pseudo-first-order reaction conditions.
-
To initiate the reaction, rapidly mix the tetrazine and dienophile solutions in a quartz cuvette.
-
Immediately begin monitoring the decrease in absorbance at the λ_max of the tetrazine over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cells of interest
-
Cell culture medium
-
Bioorthogonal reagents (tetrazine and dienophile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bioorthogonal reagents (tetrazine and dienophile, both individually and in combination) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: General workflow of a bioorthogonal labeling experiment.
Caption: Inverse-electron-demand Diels-Alder reaction mechanism.
References
literature review of 3,6-Dipropyl-1,2,4,5-tetrazine applications in chemical biology
For Researchers, Scientists, and Drug Development Professionals
The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, enabling the study of biological processes in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles. The reactivity and stability of the tetrazine core can be finely tuned by modifying its substituents. This guide provides a comparative overview of 3,6-dipropyl-1,2,4,5-tetrazine, a member of the dialkyl-substituted tetrazine family, and its applications in chemical biology.
Performance Comparison of 3,6-Disubstituted Tetrazines
The choice of substituents at the 3 and 6 positions of the tetrazine ring is critical in determining its performance in bioorthogonal applications. A key trade-off exists between reaction kinetics and stability. Electron-withdrawing groups tend to accelerate the iEDDA reaction but can decrease the stability of the tetrazine in aqueous biological media. Conversely, electron-donating groups, such as the propyl groups in this compound, generally lead to slower reaction rates but enhanced stability.[1][2]
This enhanced stability of alkyl-substituted tetrazines makes them particularly suitable for in vivo applications where the bioorthogonal probe must persist in a complex biological environment for extended periods before reacting with its target.[3]
Below is a table comparing the performance of this compound with other commonly used tetrazine derivatives. The reaction rate constants are provided for the reaction with trans-cyclooctene (TCO), a widely used strained alkene in bioorthogonal chemistry.
| Tetrazine Derivative | Substituent Type | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability in Biological Media | Key Features |
| This compound | Electron-Donating (Alkyl) | ~1-10 (Estimated) | High | High stability, suitable for long-term in vivo studies where slower kinetics are acceptable. |
| 3,6-Dimethyl-1,2,4,5-tetrazine | Electron-Donating (Alkyl) | ~1-10 | High | Similar to the dipropyl derivative, offering high stability for in vivo applications.[1] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Aryl | ~20-40 | Moderate | A balance of reactivity and stability, widely used as a benchmark in many studies. |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Electron-Withdrawing | ~1000-2000 | Moderate to Low | Fast reaction kinetics, ideal for applications requiring rapid labeling.[3] |
| 3-(p-Benzylamino)-1,2,4,5-tetrazine (H-Tet) | Monosubstituted | ~30-fold higher than Me-Tet derivatives | Low | Exhibits very fast kinetics but has lower stability, making it suitable for rapid in vitro experiments.[4] |
Note: The reaction rate for this compound is an estimate based on the trend of decreased reactivity for 3,6-dialkyl-substituted tetrazines compared to their aryl- and pyridyl-substituted counterparts.
Experimental Protocols
Synthesis of this compound
The synthesis of symmetrically substituted 3,6-dialkyl-1,2,4,5-tetrazines can be achieved through several methods. A common approach involves the Pinner synthesis, which starts from the corresponding nitrile.
Materials:
-
Butyronitrile
-
Hydrazine hydrate
-
Sulfur
-
Anhydrous ether
-
Sodium nitrite
-
Acetic acid
Procedure:
-
Amidrazone Formation: A mixture of butyronitrile and hydrazine hydrate is refluxed in the presence of sulfur to form the corresponding thioamidrazone.
-
Dihydrotetrazine Formation: The thioamidrazone is then treated with a second equivalent of hydrazine hydrate to yield the 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine.
-
Oxidation: The dihydrotetrazine intermediate is dissolved in a suitable solvent like acetic acid and oxidized to the final product, this compound, using an oxidizing agent such as sodium nitrite. The product is then purified by chromatography.
This is a generalized procedure and may require optimization for specific laboratory conditions.
General Protocol for Bioorthogonal Labeling of Cell Surface Proteins
This protocol describes a general workflow for labeling cell surface proteins that have been metabolically engineered to display a TCO-modified sugar.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
This compound conjugated to a fluorescent reporter (e.g., FITC-tetrazine)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells of interest in a suitable medium.
-
Metabolic Labeling: Incubate the cells with a TCO-modified metabolic precursor (e.g., Ac₄ManNAz-TCO) for 24-48 hours to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Wash the cells three times with PBS to remove any unincorporated precursor.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
Tetrazine Labeling: Incubate the cells with a solution of the this compound-fluorophore conjugate (typically 10-100 µM in PBS) for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the cells three times with PBS to remove the unbound tetrazine probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing the Bioorthogonal Reaction Workflow
The following diagram illustrates the general workflow of a bioorthogonal labeling experiment using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,6-Dipropyl-1,2,4,5-tetrazine
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides critical safety and logistical information for the proper disposal of 3,6-Dipropyl-1,2,4,5-tetrazine (CAS No. 13717-92-5). Given the reactive nature of tetrazine compounds, adherence to strict safety protocols is paramount. This guide is intended for researchers, scientists, and drug development professionals.
1. Immediate Safety Considerations
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Incompatibilities: Keep this compound away from strong acids, bases, oxidizing agents, and metals, as these may catalyze decomposition.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste disposal.
2. Disposal Protocol: A Step-by-Step Guide
Due to the lack of a validated, specific laboratory-scale neutralization protocol for this compound, the primary and recommended method of disposal is through a licensed hazardous waste management company. Attempting to neutralize or chemically treat this compound without a tested procedure can be dangerous.
Disposal Workflow:
Caption: Disposal workflow for this compound.
3. Waste Characterization and Handling
Properly characterizing and handling the waste stream is crucial for safe and compliant disposal.
| Parameter | Guideline | Rationale |
| Waste Container | Use a clean, dry, and compatible container, such as a glass bottle with a screw cap. Avoid metal containers or spatulas to prevent potential reactions. | Prevents contamination and potential catalytic decomposition. |
| Labeling | Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "13717-92-5." Note any known hazards (e.g., "Reactive," "Handle with Caution"). | Ensures proper identification and handling by waste management personnel. |
| Storage | Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. | Prevents accidental mixing and reactions. |
| Documentation | Maintain accurate records of the waste, including the quantity and date of accumulation. | Required for regulatory compliance. |
4. Experimental Protocols for Chemical Degradation (Cautionary Note)
Currently, there are no established and verified experimental protocols for the safe, laboratory-scale chemical degradation or neutralization of this compound for disposal purposes. The scientific literature describes the thermal decomposition of some tetrazines, which can be energetic and produce nitrogen gas[1][2]. While some tetrazines are known to react with acids or bases, the specific reaction products and safety of such procedures for this compound are unknown.
It is strongly advised NOT to attempt chemical neutralization without a validated procedure and a thorough risk assessment. The unpredictable nature of such reactions could lead to a rapid release of gas, pressure buildup, or an uncontrolled exothermic reaction.
5. Regulatory Compliance
Disposal of this compound must be carried out in accordance with all local, state, and federal regulations for hazardous waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance. They will have established procedures for the collection and disposal of reactive chemical waste.
References
Personal protective equipment for handling 3,6-Dipropyl-1,2,4,5-tetrazine
Essential Safety and Handling Guide for 3,6-Dipropyl-1,2,4,5-tetrazine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety information for structurally similar tetrazine compounds, including 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 3,6-Diphenyl-1,2,4,5-tetrazine, and 3,6-Dichloro-1,2,4,5-tetrazine. It is imperative to treat this compound with at least the same level of caution as these related compounds.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous tetrazine derivatives, this compound is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] The following personal protective equipment is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard |
| Eyes | Safety goggles | European standard - EN 166 or equivalent[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, especially when handling powder or creating dust[3] |
| Body | Long-sleeved lab coat | Standard laboratory practice |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Personal Decontamination:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][4]
3. Handling the Compound:
-
Avoid direct contact with the skin and eyes.[2]
-
Do not breathe in dust or fumes.[1]
-
Avoid the formation of dust during handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2]
4. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
Unused material and its container should be treated as hazardous waste.
2. Collection and Storage of Waste:
-
Collect waste material in a clearly labeled, sealed container.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal facility in strict accordance with all local, state, and federal regulations.[1][3]
-
Do not dispose of the material down the drain.[1]
Comparative Hazard Data of Tetrazine Analogs
The following table summarizes the GHS hazard classifications for various tetrazine derivatives to provide a comparative understanding of the potential risks associated with this compound.
Table 2: GHS Hazard Classifications for Tetrazine Analogs
| Compound | Skin Irritation | Eye Irritation | Specific Target Organ Toxicity (Single Exposure) - Respiratory System |
| 3,6-Di-2-pyridyl-1,2,4,5-tetrazine | Category 2[3] | Category 2[3] / 2A | Category 3[3] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Category 2[1] | Category 2[1] | Category 3[1] |
| 3,6-Dichloro-1,2,4,5-tetrazine | Category 2[4] | Category 2[4] / 2A | Category 3 |
Visualized Workflow
The following diagrams illustrate the key workflows for handling and disposing of this compound, based on the procedural guidance.
Caption: Experimental Workflow for Handling this compound
Caption: Disposal Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
